Product packaging for 1-((2-Bromophenyl)sulfonyl)pyrrolidine(Cat. No.:CAS No. 929000-58-8)

1-((2-Bromophenyl)sulfonyl)pyrrolidine

Cat. No.: B1294140
CAS No.: 929000-58-8
M. Wt: 290.18 g/mol
InChI Key: CPLBBXUUEOJCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2S B1294140 1-((2-Bromophenyl)sulfonyl)pyrrolidine CAS No. 929000-58-8

Properties

IUPAC Name

1-(2-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBBXUUEOJCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649727
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-58-8
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 2-bromophenyl group via a sulfonamide bridge. This structure is of interest to medicinal chemists and drug discovery professionals due to the established biological significance of both the pyrrolidine and aryl sulfonamide moieties. The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures. Similarly, the aryl sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents.

This technical guide aims to provide a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. However, it is important to note that publicly available information on this specific molecule is limited. While general properties can be inferred from its structure, detailed experimental data remains largely unpublished in peer-reviewed literature. This document compiles the available information and provides a framework for future research and development.

Chemical Properties and Data

Currently, detailed experimental data for this compound, such as melting point, boiling point, and solubility, are not available in published scientific literature. The data presented below is based on information available from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂S[1]
Molecular Weight 290.18 g/mol [1]
CAS Number 379476-58-3
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Synthesis and Experimental Protocols

A definitive, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-arylsulfonylpyrrolidines.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of pyrrolidine with 2-bromobenzenesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides.

Reaction:

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

G reagents Pyrrolidine, 2-Bromobenzenesulfonyl Chloride, Base, Solvent reaction Reaction at 0°C to Room Temperature reagents->reaction 1. Mix workup Aqueous Workup and Extraction reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Isolate Crude Product product This compound purification->product 4. Purify G cluster_0 Cell Membrane CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA Substrates H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation CA->H2CO3 Catalysis Inhibitor Aryl Sulfonyl Pyrrolidine (Hypothetical) Inhibitor->CA Inhibition

References

An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this compound.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline via a diazotization and sulfonyl chlorination reaction. The subsequent step is the sulfonamide formation through the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine.

Synthesis_Pathway A 2-Bromoaniline B 2-Bromobenzenediazonium chloride A->B 1. NaNO2, HCl 2. FeCl3 or ZnCl2 C 2-Bromobenzenesulfonyl chloride B->C SOCl2, CuCl or CuCl2 E This compound C->E Pyrrolidine, Base D Pyrrolidine D->E Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A1 Diazotization of 2-Bromoaniline A2 Isolation of Diazonium Salt A1->A2 A3 Sulfonyl Chlorination A2->A3 A4 Work-up and Purification A3->A4 A5 2-Bromobenzenesulfonyl Chloride A4->A5 B1 Reaction of 2-Bromobenzenesulfonyl Chloride with Pyrrolidine A5->B1 Intermediate B2 Aqueous Work-up B1->B2 B3 Purification (Chromatography/Recrystallization) B2->B3 B4 This compound B3->B4

An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-((2-bromophenyl)sulfonyl)pyrrolidine through the reaction of (2-bromophenyl)sulfonyl chloride and pyrrolidine. This document details the reaction's core principles, experimental protocols, and the significance of the resulting compound in the landscape of medicinal chemistry and drug development.

Introduction

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The strategic combination of these two moieties in this compound creates a versatile chemical entity with significant potential for further elaboration in drug design and development programs.

This guide will delve into the specifics of the reaction between (2-bromophenyl)sulfonyl chloride and pyrrolidine, providing a foundation for its application in research and development.

Reaction Overview and Mechanism

The reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine is a classic example of a nucleophilic acyl substitution at a sulfonyl group. In this reaction, the lone pair of electrons on the nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The presence of a base is generally required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

The general mechanism can be visualized as a two-step process: nucleophilic attack followed by elimination.

Experimental Protocols

Synthesis of (2-Bromophenyl)sulfonyl Chloride

A common route for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction. A patent describes a method for synthesizing 2-bromobenzenesulfonyl chloride from 2-bromoaniline with high yields.[1]

Experimental Protocol:

  • Step 1: Diazotization: 2-Bromoaniline (1 mol) is added to a mixture of hydrochloric acid (4 mol) and water. The mixture is cooled to between -5°C and 0°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 0°C. Subsequently, an aqueous solution of zinc chloride is added, keeping the temperature between 0°C and 5°C. The resulting solid diazonium salt is filtered, washed with dilute acid and a small amount of cold methanol, and then dried.

  • Step 2: Sulfonyl Chlorination: The dried diazonium salt is then reacted with a solution of thionyl chloride containing a catalytic amount of cuprous chloride or cupric chloride to yield 2-bromobenzenesulfonyl chloride.

Quantitative Data for (2-Bromophenyl)sulfonyl Chloride Synthesis:

ParameterValueReference
Starting Material2-Bromoaniline[1]
Yield82.4% - 84.1%[1]
Synthesis of this compound

The following is a generalized experimental protocol for the reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine, based on standard procedures for sulfonamide formation.

Materials:

  • (2-Bromophenyl)sulfonyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • A suitable base (e.g., triethylamine, pyridine, or an excess of pyrrolidine)

  • Hydrochloric acid (HCl) solution (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 to 2.0 equivalents) and the base (if not using excess pyrrolidine, 1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve (2-bromophenyl)sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or a dilute HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to afford the pure product.

Note: The exact reaction time, temperature, and equivalents of reagents may need to be optimized to achieve the best yield and purity.

Data Presentation

As specific quantitative data for the reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine is not available in the cited literature, the following table presents a template for recording experimental data.

ParameterValue
Molar Ratio of Pyrrolidine to Sulfonyl Chloride
Solvent
Base
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Melting Point (°C)
Spectroscopic Data (¹H NMR, ¹³C NMR, MS)

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start1 (2-Bromophenyl)sulfonyl chloride ReactionStep Nucleophilic Acyl Substitution Start1->ReactionStep Start2 Pyrrolidine Start2->ReactionStep Start3 Base & Solvent Start3->ReactionStep Workup Aqueous Workup ReactionStep->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Drug_Discovery_Logic Scaffold This compound Scaffold Modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Scaffold->Modification Versatile Handle Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. It includes key physicochemical data, a general synthetic pathway, and an exploration of the potential biological significance of the broader class of pyrrolidine-containing compounds.

Core Physicochemical Characteristics

This compound is a chemical compound with the molecular formula C10H12BrNO2S.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C10H12BrNO2S[1]
Molecular Weight 290.177 g/mol [1]
CAS Number 379533-34-7Inferred from supplier data
MDL Number MFCD09258650[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and widely applicable method for the synthesis of N-arylsulfonylpyrrolidines can be described. This typically involves the reaction of a pyrrolidine with an appropriate arylsulfonyl chloride in the presence of a base.

General Synthesis of N-Arylsulfonylpyrrolidines

Objective: To synthesize an N-arylsulfonylpyrrolidine derivative from pyrrolidine and an arylsulfonyl chloride.

Materials:

  • Pyrrolidine

  • 2-Bromobenzenesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer, etc.)

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: A solution of pyrrolidine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

  • Addition of Base: Triethylamine is added to the stirred solution.

  • Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with water and saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G General Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Pyrrolidine + Triethylamine in Dichloromethane C Reaction Mixture (0°C to Room Temp) A->C B 2-Bromobenzenesulfonyl Chloride in Dichloromethane B->C D Aqueous Wash (Water, NaHCO3) C->D E Drying of Organic Layer (MgSO4) D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure Product G->H I Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Potential Significance

The pyrrolidine ring is a significant structural motif found in a wide array of biologically active compounds, including natural products and synthetic drugs.[2][3][4] This five-membered nitrogen-containing heterocycle is a key component of the amino acid proline and is present in numerous alkaloids with diverse pharmacological activities.[5][6]

While specific biological activities for this compound are not extensively documented, the broader class of pyrrolidine derivatives has been investigated for various therapeutic applications.[4][7] The incorporation of a sulfonyl group attached to the pyrrolidine nitrogen can influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity.

Research into related pyrrolidine sulfonamide structures has explored their potential as inhibitors of various enzymes and as agents with antimicrobial, antiviral, and anticancer properties.[4] For instance, certain pyrrolidine derivatives have been studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[4]

The logical progression from a lead compound containing a pyrrolidine scaffold to a potential drug candidate often involves systematic structural modifications to optimize its activity and pharmacokinetic profile.

G Drug Discovery Logic for Pyrrolidine Scaffolds A Initial Hit Compound (e.g., Pyrrolidine derivative) B Lead Identification (Initial Biological Activity) A->B C Structure-Activity Relationship (SAR) Studies B->C D Optimization of Potency and Selectivity C->D E ADME/Tox Profiling (Pharmacokinetics) C->E D->E F Preclinical Candidate D->F E->D E->F

Caption: A conceptual flowchart for the development of drugs based on a pyrrolidine core structure.

Given the prevalence of the pyrrolidine scaffold in medicinal chemistry, this compound represents a compound of interest for further investigation in drug discovery programs. Its synthesis is feasible through established chemical methods, and its biological activity remains an area for future exploration.

References

In-depth Technical Guide on 1-(2-Bromophenylsulfonyl)pyrrolidine (CAS 929000-58-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the chemical entity identified by CAS number 929000-58-8. The compound is chemically named 1-(2-Bromophenylsulfonyl)pyrrolidine. Despite extensive searches of scientific literature and chemical databases, publicly available information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound is exceedingly limited. This document summarizes the available chemical and structural information and clarifies the current knowledge gaps.

Chemical Identity and Physical Properties

The compound with CAS number 929000-58-8 is an organic molecule with the systematic name 1-(2-Bromophenylsulfonyl)pyrrolidine. It is primarily categorized as a building block or chemical intermediate used in organic synthesis.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
CAS Number 929000-58-8
IUPAC Name 1-[(2-bromophenyl)sulfonyl]pyrrolidine
Molecular Formula C₁₀H₁₂BrNO₂S
Molecular Weight 290.18 g/mol

Structural Information

The molecular structure of 1-(2-Bromophenylsulfonyl)pyrrolidine consists of a pyrrolidine ring attached to a sulfonyl group, which is in turn bonded to a brominated phenyl group at the ortho position.

Chemical Structure:

Potential Research Areas for 2-Bromophenyl Sulfonylpyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising, yet underexplored, chemical space of 2-bromophenyl sulfonylpyrrolidine derivatives. By dissecting the synthesis, potential biological activities, and therapeutic targets of structurally related compounds, we delineate key research avenues for this novel molecular scaffold. This document provides a framework for initiating research programs aimed at discovering new therapeutic agents based on this core structure.

Synthesis of the Core Scaffold and Derivatives

The foundational step in exploring this chemical class is the efficient synthesis of the core molecule, N-(2-bromophenylsulfonyl)pyrrolidine, and its subsequent diversification. While a specific protocol for this exact molecule is not extensively documented, a reliable synthetic strategy can be extrapolated from established methods for the synthesis of sulfonamides and N-arylsulfonylpyrrolidines. The proposed pathway involves a two-step process: the synthesis of the key precursor, 2-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Synthesis of 2-Bromobenzenesulfonyl Chloride

A robust method for the preparation of 2-bromobenzenesulfonyl chloride involves the diazotization of 2-bromoaniline followed by a sulfonyl chlorination reaction.[1][2]

Experimental Protocol:

  • Diazotization: 2-bromoaniline (1.0 eq) is added to a solution of hydrochloric acid and water. The mixture is cooled to -5°C. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 0°C. Subsequently, an aqueous solution of sodium fluoroborate (1.2 eq) is added, again keeping the temperature below 0°C. The resulting precipitate, the diazonium fluoroborate salt, is filtered, washed with cold dilute acid and a small amount of cold methanol, and then dried.[2]

  • Sulfonyl Chlorination: Thionyl chloride (2.0 eq) is added dropwise to water and cooled to approximately 0°C. A catalytic amount of cuprous chloride (0.01 eq) is added, and the mixture is cooled to -5°C. The previously prepared diazonium fluoroborate salt is added in portions, maintaining the temperature between -5°C and 0°C. The reaction is allowed to proceed overnight at this temperature.[2]

  • Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with 10% sodium carbonate solution, water, and finally with a saturated brine solution. After drying over anhydrous magnesium sulfate, the solvent is concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system to yield pure 2-bromobenzenesulfonyl chloride.[2]

Synthesis of N-(2-Bromophenylsulfonyl)pyrrolidine

The final step involves the sulfonylation of pyrrolidine with the prepared 2-bromobenzenesulfonyl chloride. This is a standard procedure for the formation of sulfonamides.

Experimental Protocol:

  • Reaction Setup: To a solution of pyrrolidine (1.2 eq) in a suitable solvent such as dichloromethane or toluene, is added a base, for instance, triethylamine or pyridine (1.5 eq), and the mixture is cooled to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled pyrrolidine solution.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-(2-bromophenylsulfonyl)pyrrolidine.

Potential Therapeutic Areas and Biological Targets

Based on the known biological activities of structurally similar pyrrolidine and sulfonamide derivatives, several key research areas emerge as highly promising for 2-bromophenyl sulfonylpyrrolidine compounds.

Oncology

The sulfonamide group is a well-established pharmacophore in oncology, present in numerous approved drugs. The pyrrolidine ring also contributes to the anticancer activity of various compounds.[3]

Rationale: CDK9 is a key regulator of transcriptional elongation and a promising target in cancer therapy, particularly in MYC-driven malignancies.[4][5][6][7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[6] Several heterocyclic compounds bearing a sulfonamide moiety have shown potent CDK9 inhibitory activity.[4]

Proposed Research:

  • Synthesize a library of 2-bromophenyl sulfonylpyrrolidine derivatives with modifications on the pyrrolidine ring and explore their CDK9 inhibitory potential.

  • Evaluate the antiproliferative activity of these compounds against a panel of cancer cell lines, particularly those with high MYC expression.

Signaling Pathway:

CDK9_Pathway cluster_transcription Transcription Elongation cluster_paused cluster_inhibition Inhibition cluster_outcome Cellular Outcome PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII pSer2 DSIF DSIF PTEFb->DSIF p NELF NELF PTEFb->NELF p Oncogene Transcription\n(e.g., MYC, Mcl-1) Oncogene Transcription (e.g., MYC, Mcl-1) Elongation Elongation RNAPII->Elongation DSIF->RNAPII NELF->RNAPII Elongation->Oncogene Transcription\n(e.g., MYC, Mcl-1) Inhibitor 2-Bromophenyl Sulfonylpyrrolidine Derivative Inhibitor->PTEFb Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Cancer Cell Survival Cancer Cell Survival Oncogene Transcription\n(e.g., MYC, Mcl-1)->Cancer Cell Survival

Caption: CDK9 Inhibition Pathway.

Neurodegenerative Diseases

The pyrrolidine scaffold is present in numerous compounds targeting the central nervous system. The exploration of 2-bromophenyl sulfonylpyrrolidine derivatives in the context of neurodegenerative diseases like Alzheimer's disease is a promising avenue.

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[8][9] Brominated sulfonamide derivatives have demonstrated inhibitory activity against these enzymes.[8]

Proposed Research:

  • Screen 2-bromophenyl sulfonylpyrrolidine derivatives for their inhibitory activity against both AChE and BChE.

  • Investigate the structure-activity relationship (SAR) to optimize potency and selectivity.

Quantitative Data from a Related Study:

The following table presents IC50 values for a series of brominated N-(2-ethoxyphenyl)benzenesulfonamide derivatives against AChE and BChE, providing a benchmark for potential activity.[8]

CompoundR-groupAChE IC50 (µM)BChE IC50 (µM)
6d 2-Bromoethyl> 10045.31 ± 0.17
6k 2-Chlorobenzyl78.62 ± 0.1242.21 ± 0.25
Eserine (Reference)0.04 ± 0.00010.85 ± 0.0001
Pain and Inflammation

Rationale: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[10] Inhibition of MAGL elevates 2-AG levels, leading to analgesic and anti-inflammatory effects. Heterocyclic compounds, including those with sulfonamide moieties, are being explored as MAGL inhibitors.[11][12][13]

Proposed Research:

  • Evaluate the inhibitory potential of 2-bromophenyl sulfonylpyrrolidine derivatives against human MAGL.

  • Assess the selectivity of active compounds against other serine hydrolases, such as fatty acid amide hydrolase (FAAH).

  • Investigate the in vivo efficacy of lead compounds in preclinical models of pain and inflammation.

Experimental Workflow for Screening:

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_optimization Lead Optimization cluster_invivo In vivo Evaluation A Synthesis of 2-Bromophenyl Sulfonylpyrrolidine Derivatives B In vitro Enzyme Inhibition Assays (CDK9, AChE, BChE, MAGL) A->B Library of Compounds C Cell-based Assays (Antiproliferative, Neuroprotection) B->C Active Hits D SAR Studies C->D Confirmed Hits D->A Iterative Design E ADME/Tox Profiling D->E F Preclinical Models (Xenografts, Pain Models) E->F Optimized Leads

Caption: Drug Discovery Workflow.

Key Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

This assay is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution in buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in buffer.

    • Enzyme solution: AChE (from electric eel) or BChE (from equine serum) in buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro CDK9/Cyclin T1 Kinase Assay

This assay measures the phosphorylation of a substrate by CDK9.

Protocol:

  • Reagents:

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Recombinant human CDK9/Cyclin T1 enzyme.

    • Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).

    • [γ-³³P]ATP.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well filter plate, combine the assay buffer, substrate, and test compound.

    • Add the CDK9/Cyclin T1 enzyme and allow to incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate for a defined period (e.g., 2 hours) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the amount of phosphorylation for each inhibitor concentration.

    • Calculate the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

Conclusion

The 2-bromophenyl sulfonylpyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the precedence of biological activity in related compound classes strongly suggest that derivatives of this core structure could yield potent and selective modulators of key biological targets in oncology, neurodegenerative diseases, and inflammatory conditions. The experimental protocols and research directions outlined in this guide provide a solid foundation for initiating discovery programs in this exciting area of medicinal chemistry. The systematic exploration of the structure-activity relationships will be crucial in unlocking the full therapeutic potential of this novel chemical entity.

References

The Genesis and Evolution of N-Arylsulfonylpyrrolidines: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the N-arylsulfonylpyrrolidine scaffold, a privileged structural motif in medicinal chemistry, from its early synthetic origins to its emergence as a versatile core in the development of novel therapeutic agents. This guide details its history, synthesis, and the structure-activity relationships that have defined its journey in drug discovery.

Introduction

The N-arylsulfonylpyrrolidine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional structure, arising from the non-planar nature of the pyrrolidine ring, combined with the electronic properties of the arylsulfonyl group, has made it a valuable building block in the design of compounds targeting a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery and history of N-arylsulfonylpyrrolidines, detailing key milestones in their synthesis and therapeutic applications.

Early Developments and Synthetic Strategies

While a singular, definitive "discovery" of the N-arylsulfonylpyrrolidine scaffold is not readily apparent in the historical literature, its origins can be traced back to the broader exploration of sulfonamides and N-substituted pyrrolidines in the early to mid-20th century. The initial synthesis of this core was likely a result of fundamental organic chemistry research rather than a targeted effort in drug discovery.

The primary and most straightforward method for the synthesis of N-arylsulfonylpyrrolidines involves the reaction of pyrrolidine with an appropriately substituted arylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is robust and allows for the facile introduction of a wide variety of substituents on the aromatic ring, enabling extensive structure-activity relationship (SAR) studies.

A generalized experimental protocol for the synthesis of N-arylsulfonylpyrrolidines is as follows:

Experimental Protocol: General Synthesis of N-Arylsulfonylpyrrolidines

  • Dissolution: Pyrrolidine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: An organic or inorganic base (e.g., triethylamine, pyridine, or potassium carbonate) is added to the solution to act as an acid scavenger.

  • Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermic nature of the reaction.

  • Arylsulfonyl Chloride Addition: The desired arylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled pyrrolidine solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the pure N-arylsulfonylpyrrolidine.

This fundamental synthetic route has been adapted and refined over the years to accommodate a wider range of functional groups and to improve yields and purity.

Emergence in Medicinal Chemistry: Targeting Diverse Pathologies

The versatility of the N-arylsulfonylpyrrolidine scaffold became evident as researchers began to explore its potential in various therapeutic areas. The ability to readily modify both the arylsulfonyl and pyrrolidine moieties allowed for the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity

One of the significant areas where N-arylsulfonylpyrrolidines have shown promise is in oncology. For instance, a series of N-ethyl-N-methyl benzenesulfonamides featuring a 5-amino-3-cyano-2-oxopyrrolidine core demonstrated antiproliferative activity against the MCF-7 breast cancer cell line.[1] Docking studies suggested that these compounds bind to dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.[1]

Enzyme Inhibition

The N-arylsulfonylpyrrolidine motif has been incorporated into inhibitors of various enzymes. While direct examples for the pyrrolidine core are less prevalent in early literature, the closely related N-arylsulfonylpiperidines have been extensively studied as matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis.[2] These studies highlight the potential of the N-arylsulfonyl-heterocycle combination to interact with the active sites of enzymes.

Structure-Activity Relationship (SAR) Studies

The development of N-arylsulfonylpyrrolidine-based compounds has been heavily reliant on systematic SAR studies. These investigations have provided valuable insights into the structural requirements for potent and selective biological activity.

Key areas of SAR exploration include:

  • Substitution on the Aryl Ring: The nature, position, and number of substituents on the phenyl ring of the arylsulfonyl group have a profound impact on activity. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the sulfonamide and influence binding interactions with biological targets.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as the introduction of substituents or its incorporation into more complex fused ring systems, can alter the compound's conformation and steric profile, leading to changes in potency and selectivity.

The following table summarizes representative quantitative data for N-arylsulfonyl-containing compounds, illustrating the impact of structural modifications on biological activity.

Compound ClassTargetRepresentative CompoundIC50/EC50Reference
N-substituted 4-arylsulfonylpiperidine-4-hydroxamic AcidsMatrix Metalloproteinases (MMPs)Derivative 55Potent and selective MMP inhibitor[2]
N-arylsulfonylimidazolidinonesHuman Tumor Cell Lines (A549, KATO III, K562)N-(2-chloroacetyl)-6-(2-oxo-4-phenylimidazolidin-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxamideComparable to doxorubicin[3]
N-ethyl-N-methyl benzenesulfonamides with 2-oxopyrrolidine coreMCF-7 (Breast Cancer Cell Line)Derivative 5762.53 µM[1]

Logical Workflow for N-Arylsulfonylpyrrolidine Drug Discovery

The process of discovering and developing new drugs based on the N-arylsulfonylpyrrolidine scaffold typically follows a structured workflow, as illustrated in the diagram below.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Identification Target Identification Scaffold Selection Scaffold Selection Target Identification->Scaffold Selection Select N-arylsulfonylpyrrolidine Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead Identify Hits SAR Studies SAR Studies Hit-to-Lead->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Optimized Leads ADMET Studies ADMET Studies In vivo Efficacy->ADMET Studies Candidate Selection Candidate Selection ADMET Studies->Candidate Selection

Drug Discovery Workflow for N-Arylsulfonylpyrrolidines

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by N-arylsulfonylpyrrolidines are dependent on their biological target. For instance, in the context of cancer, if a compound inhibits a particular kinase, it would interfere with the downstream signaling cascade regulated by that kinase, potentially leading to apoptosis or cell cycle arrest. The diagram below illustrates a generalized signaling pathway that could be inhibited by a hypothetical N-arylsulfonylpyrrolidine-based kinase inhibitor.

SignalingPathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Inhibitor N-Arylsulfonyl- pyrrolidine Inhibitor Inhibitor->Receptor Tyrosine Kinase

Inhibition of a Generic Kinase Signaling Pathway

Conclusion

The N-arylsulfonylpyrrolidine scaffold has evolved from a simple heterocyclic structure to a highly valued core in modern drug discovery. Its synthetic tractability and the ability to finely tune its properties through chemical modification have cemented its place in the medicinal chemist's toolbox. While the early history of this scaffold is intertwined with the fundamental development of organic synthesis, its more recent applications in targeting a range of diseases underscore its therapeutic potential. Future research will undoubtedly continue to uncover novel biological activities and refine the design of N-arylsulfonylpyrrolidine-based compounds, paving the way for the development of next-generation therapeutics.

References

Theoretical Exploration of 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical analysis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry. In the absence of direct empirical studies on this specific compound, this whitepaper synthesizes data from analogous structures to predict its physicochemical properties, spectroscopic signature, and potential biological interactions. Detailed hypothetical experimental protocols and computational methodologies are presented to guide future research and characterization of this compound.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in drug design. Similarly, the arylsulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two fragments in this compound suggests a molecule with significant potential for biological activity, warranting a thorough theoretical investigation. This whitepaper aims to provide a foundational understanding of this compound by extrapolating from known data of structurally related molecules.

Predicted Physicochemical and Structural Properties

Based on the analysis of similar N-arylsulfonylpyrrolidines, a set of predicted physicochemical and structural parameters for this compound has been compiled. These values serve as a baseline for future experimental and computational validation.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C10H12BrNO2SDirect Calculation
Molecular Weight 290.18 g/mol Direct Calculation
XLogP3 ~2.5 - 3.0Analogy with similar sulfonamides
Hydrogen Bond Donors 0Structural Inspection
Hydrogen Bond Acceptors 2 (Oxygen atoms)Structural Inspection
Rotatable Bonds 2Structural Inspection

Table 1: Predicted Physicochemical Properties of this compound

The three-dimensional structure of this compound is predicted to adopt a conformation where the pyrrolidine ring is in an envelope or twisted conformation. The geometry around the sulfur atom is expected to be tetrahedral. The bond lengths and angles are predicted based on crystallographic data of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.

ParameterPredicted ValueBasis of Prediction
S=O Bond Length ~1.43 ÅCrystallographic data of analogous compounds
S-N Bond Length ~1.63 ÅCrystallographic data of analogous compounds
S-C (aryl) Bond Length ~1.77 ÅCrystallographic data of analogous compounds
N-S-C Bond Angle ~107°Crystallographic data of analogous compounds
O-S-O Bond Angle ~120°Crystallographic data of analogous compounds

Table 2: Predicted Structural Parameters of this compound

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The following section details a hypothetical experimental protocol for this synthesis.

Synthesis of this compound

Reaction Scheme:

2-Bromobenzenesulfonyl chloride + Pyrrolidine → this compound + HCl

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve pyrrolidine and triethylamine in dichloromethane.

  • Add the pyrrolidine solution dropwise to the cooled 2-bromobenzenesulfonyl chloride solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride Reaction_Vessel Reaction in DCM 0°C to RT 2-Bromobenzenesulfonyl_chloride->Reaction_Vessel Pyrrolidine_TEA Pyrrolidine & Triethylamine Pyrrolidine_TEA->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on characteristic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H 7.2 - 8.0Multiplets
N-CH2 (pyrrolidine) 3.2 - 3.6Triplet or Multiplet
C-CH2-C (pyrrolidine) 1.8 - 2.2Multiplet

Table 3: Predicted ¹H NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-Br ~120
Aromatic C-S ~140
Other Aromatic C 125 - 135
N-CH2 (pyrrolidine) 45 - 50
C-CH2-C (pyrrolidine) 20 - 25

Table 4: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3050 - 3150
Aliphatic C-H stretch 2850 - 3000
S=O asymmetric stretch 1330 - 1370
S=O symmetric stretch 1140 - 1180
S-N stretch 900 - 950
C-Br stretch 500 - 600

Table 5: Predicted FT-IR Data for this compound

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 290 and 292 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.

Theoretical Computational Studies Protocol

To gain deeper insights into the electronic structure, reactivity, and potential biological interactions of this compound, the following computational studies are recommended.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), and vibrational frequencies.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Functional: B3LYP or ωB97X-D.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Calculations:

    • Geometry optimization to find the lowest energy conformer.

    • Frequency calculation to confirm a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Calculation of molecular orbitals (HOMO, LUMO) to assess electronic reactivity.

    • Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

Molecular Docking

Objective: To predict the binding mode and affinity of the compound to a relevant biological target.

Methodology:

  • Target Selection: Identify a potential protein target based on the pharmacological profile of similar sulfonamides (e.g., carbonic anhydrase, kinases, etc.).

  • Software: AutoDock, Glide, or GOLD.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB), remove water molecules, add hydrogen atoms, and define the binding site.

  • Docking Simulation: Perform docking calculations to predict the binding poses and estimate the binding affinity (docking score).

  • Analysis: Analyze the predicted binding interactions (hydrogen bonds, hydrophobic interactions, etc.).

Computational_Workflow cluster_dft DFT Calculations cluster_docking Molecular Docking DFT_Input Input Structure Geometry_Optimization Geometry Optimization DFT_Input->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO/LUMO) Frequency_Calculation->Electronic_Properties DFT_Output Optimized Structure IR Spectrum Reactivity Indices Electronic_Properties->DFT_Output Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation Receptor_Prep->Docking_Sim Binding_Analysis Binding Mode Analysis Docking_Sim->Binding_Analysis Docking_Output Binding Affinity Interaction Map Binding_Analysis->Docking_Output

Caption: Recommended workflow for computational studies on this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of sulfonamides as inhibitors of various enzymes, it is plausible that this compound could interfere with cellular signaling pathways. For illustrative purposes, a hypothetical pathway involving the inhibition of a generic kinase is presented below.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This technical whitepaper provides a foundational theoretical framework for the study of this compound. By leveraging data from analogous compounds, we have predicted its key physicochemical, structural, and spectroscopic properties. Furthermore, detailed protocols for its synthesis and computational analysis have been outlined to facilitate future empirical research. The presented information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, accelerating the exploration of this promising molecule. Experimental validation of these theoretical predictions is the essential next step in elucidating the true potential of this compound.

References

Methodological & Application

Application Note: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a valuable intermediate in organic and medicinal chemistry. Its structure is notably a key component in the development of novel therapeutic agents. Specifically, it serves as a crucial building block in the synthesis of compounds such as SUVN-502 (also known as 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole), a potent and selective serotonin 6 (5-HT6) receptor antagonist investigated for the potential treatment of Alzheimer's disease[1]. The synthesis protocol detailed herein describes a standard and efficient method for preparing this compound via the sulfonylation of pyrrolidine with 2-bromobenzenesulfonyl chloride.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine, pyrrolidine, attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride, displacing the chloride ion. A base is used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_product Product r1 2-Bromobenzenesulfonyl Chloride r2 Pyrrolidine p1 This compound r1->p1 + Pyrrolidine (Base, Solvent)

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from its precursor, 2-bromobenzenesulfonyl chloride. The precursor itself can be synthesized from 2-bromoaniline via diazotization and subsequent sulfonyl chlorination reactions[2][3].

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Bromobenzenesulfonyl chloride2905-25-1C₆H₄BrClO₂S255.52Solid, M.P. 49-52 °C, moisture sensitive[4]
Pyrrolidine123-75-1C₄H₉N71.12Liquid, flammable
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Liquid, base, corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent, volatile
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution for workup
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent

Procedure

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzenesulfonyl chloride (1.0 eq).

  • Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Amine : Slowly and simultaneously add triethylamine (1.2 eq) and pyrrolidine (1.1 eq) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching : Upon completion, quench the reaction by adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized 2-bromobenzenesulfonyl chloride precursor can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the 1H NMR spectrum in CDCl₃ typically shows signals in the aromatic region between δ 7.49 and 8.23 ppm[5]. The final product, this compound, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Safety Precautions

  • 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle it in a fume hood under an inert atmosphere[4].

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Pyrrolidine and triethylamine are corrosive and have strong odors.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

Figure 2. Workflow diagram for the synthesis of this compound.

References

Applications of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-((2-Bromophenyl)sulfonyl)pyrrolidine is a versatile building block in organic synthesis, primarily utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenyl ring offers a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. This document provides an overview of its potential applications, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and includes detailed experimental protocols based on analogous transformations.

Note on Available Data: Extensive literature searches did not yield specific publications detailing the synthetic applications of this compound. The protocols and data presented herein are based on established methods for the cross-coupling of closely related 2-bromoarylsulfonamides. These examples are intended to be illustrative of the potential reactivity of the title compound.

Introduction to Synthetic Utility

The core utility of this compound lies in its 2-bromophenyl moiety. This structural feature is a classic substrate for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a low-valent palladium catalyst, which is the key initiating step in many cross-coupling cycles. The pyrrolidine sulfonamide group can also modify the solubility and electronic properties of the molecule and its derivatives.

Two of the most powerful and widely used cross-coupling reactions in modern organic synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are cornerstones of medicinal chemistry and materials science for their broad functional group tolerance and reliability.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is a premier method for the construction of biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceuticals. This compound is an excellent candidate for this transformation, where the bromine atom is replaced by a variety of aryl or heteroaryl groups.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A This compound F Combine reactants in flask A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Degas mixture (Argon bubbling) F->G H Heat to reflux (e.g., 90-100 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Aqueous Workup (Phase Separation) J->K L Dry organic layer (e.g., Na2SO4) K->L M Concentrate in vacuo L->M N Purify (Column Chromatography) M->N O Product: 1-((2-Arylphenyl)sulfonyl)pyrrolidine N->O G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine\nCoordination HNR'R" Ar-Pd(II)-NHR'R"(L)(Br) Ar-Pd(II)-NHR'R"(L)(Br) Amine\nCoordination->Ar-Pd(II)-NHR'R"(L)(Br) Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)-NHR'R"(L)(Br)->Deprotonation\n(Base) Ar-Pd(II)-NR'R"(L) Ar-Pd(II)-NR'R"(L) Deprotonation\n(Base)->Ar-Pd(II)-NR'R"(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R"(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-NR'R")

Use of 1-((2-Bromophenyl)sulfonyl)pyrrolidine as a reagent or catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring N-sulfonated with a 2-bromophenyl group.[1] The presence of the arylsulfonyl moiety attached to the pyrrolidine nitrogen suggests its potential utility in organic synthesis, likely as a building block or a reagent in coupling reactions. The bromine atom on the phenyl ring provides a reactive handle for various transformations, such as cross-coupling reactions, while the sulfonamide linkage is a common feature in medicinal chemistry, often imparting specific biological activities or acting as a directing group.

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds with demonstrated utility in medicinal chemistry and materials science. This document aims to provide an overview of the potential applications and a general protocol for its synthesis, based on established chemical principles and the known reactivity of related compounds.

Potential Applications

Based on the structure of this compound, several potential applications in organic synthesis and drug discovery can be postulated:

  • Intermediate in Cross-Coupling Reactions: The bromo-functionalization on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring, leading to the synthesis of diverse molecular scaffolds.

  • Precursor for Biologically Active Molecules: The pyrrolidine ring is a common scaffold in many FDA-approved drugs and natural products.[2][3][4][5] The sulfonamide group is also a well-known pharmacophore. Therefore, this compound could serve as a key intermediate in the synthesis of novel drug candidates. For instance, derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for specific receptors.

  • Building Block in Materials Science: The rigid aromatic and heterocyclic structures within the molecule could be incorporated into larger polymeric or supramolecular assemblies with potential applications in materials science, such as organic electronics or sensor technology.

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Pyrrolidine and Base in Solvent B Cool to 0°C A->B C Add 2-Bromobenzenesulfonyl Chloride Solution B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: General workflow for the synthesis of this compound.

Materials

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Bromobenzenesulfonyl chloride2905-25-1C₆H₄BrClO₂S255.52
Pyrrolidine123-75-1C₄H₉N71.12
Triethylamine121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Silica Gel (for chromatography)7631-86-9SiO₂60.08

Procedure

  • To a solution of pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

PropertyValue
Molecular FormulaC₁₀H₁₂BrNO₂S
Molar Mass290.18 g/mol
IUPAC NameThis compound
InChI KeyCPLBBXUUEOJCKL-UHFFFAOYSA-N
CAS Number929000-58-8

Data obtained from PubChem.[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

While direct applications of this compound as a catalyst or a widely used reagent are not yet established in the literature, its structure holds significant promise for its use as a versatile building block in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The provided synthesis protocol offers a reliable method for its preparation, opening avenues for further exploration of its chemical reactivity and potential uses.

References

Application Notes and Protocols: Experimental Procedure for the Sulfonation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-sulfonation of pyrrolidine. The protocol outlines the reaction of pyrrolidine with a sulfur trioxide-pyridine complex to yield pyrrolidine-N-sulfonic acid, an important zwitterionic intermediate in organic synthesis. This application note includes a comprehensive methodology, a summary of reagents and expected product specifications, and a characterization data summary. The straightforward procedure is suitable for researchers requiring a reliable method for the preparation of this sulfonated heterocyclic compound.

Introduction

Pyrrolidine and its derivatives are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a sulfonyl group onto the pyrrolidine nitrogen atom can significantly alter the molecule's physicochemical properties, including its acidity, polarity, and biological activity. N-sulfonated pyrrolidines serve as versatile intermediates in drug discovery and development, appearing in various compounds of medicinal interest. The sulfonation of secondary amines like pyrrolidine is a key transformation in organic synthesis, and the use of a sulfur trioxide-pyridine complex offers a mild and effective method for this purpose.

Experimental Workflow

The experimental workflow for the sulfonation of pyrrolidine is a two-step process involving the reaction of pyrrolidine with a sulfur trioxide-pyridine complex, followed by the isolation and purification of the resulting pyrrolidine-N-sulfonic acid.

experimental_workflow start Start reagents Combine Pyrrolidine and Sulfur Trioxide-Pyridine Complex in an appropriate solvent start->reagents reaction Stir at Controlled Temperature (e.g., 0 °C to room temperature) reagents->reaction Reaction Setup isolation Isolate Crude Product (e.g., precipitation, filtration) reaction->isolation Work-up purification Purify Product (e.g., recrystallization) isolation->purification Purification characterization Characterize Product (NMR, IR, Mass Spectrometry) purification->characterization Analysis end End characterization->end

Caption: Experimental workflow for the sulfonation of pyrrolidine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PyrrolidineReagentSigma-AldrichFreshly distilled before use.
Sulfur Trioxide-Pyridine Complex97%Sigma-AldrichStore in a desiccator.
Dichloromethane (DCM)AnhydrousSigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Diethyl EtherAnhydrousSigma-AldrichFor precipitation and washing.
Celite®---Sigma-AldrichFor filtration aid.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled pyrrolidine (1.0 g, 14.06 mmol).

    • Dissolve the pyrrolidine in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonating Agent:

    • In a separate flask, dissolve sulfur trioxide-pyridine complex (2.46 g, 15.47 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

    • Transfer the sulfur trioxide-pyridine solution to a dropping funnel and add it dropwise to the stirred pyrrolidine solution at 0 °C over a period of 30 minutes.

    • A white precipitate may form during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable staining method is available.

  • Work-up and Isolation:

    • Upon completion of the reaction, add 40 mL of anhydrous diethyl ether to the reaction mixture to induce further precipitation of the product.

    • Stir the resulting suspension for 30 minutes.

    • Collect the white solid by vacuum filtration through a Büchner funnel.

    • Wash the solid with two portions of 20 mL of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.

    • Dry the purified white solid under vacuum to obtain the final product, pyrrolidine-N-sulfonic acid.

Signaling Pathway/Logical Relationship

The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfur trioxide-pyridine complex.

reaction_mechanism pyrrolidine N-H Pyrrolidine so3_pyridine Sulfur Trioxide-Pyridine Complex pyrrolidine:n->so3_pyridine Nucleophilic Attack intermediate Zwitterionic Intermediate so3_pyridine->intermediate Complex Formation product Pyrrolidine-N-Sulfonic Acid intermediate->product Proton Transfer

Caption: Logical relationship of the sulfonation reaction.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results.

ParameterValue
Pyrrolidine (mass)1.0 g
Pyrrolidine (moles)14.06 mmol
Sulfur Trioxide-Pyridine Complex (mass)2.46 g
Sulfur Trioxide-Pyridine Complex (moles)15.47 mmol
Molar Ratio (Pyrrolidine:SO3-Pyridine)1 : 1.1
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4 - 6 hours
Expected ProductPyrrolidine-N-sulfonic acid
Theoretical Yield2.12 g
AppearanceWhite crystalline solid

Table 2: Characterization Data for Pyrrolidine-N-Sulfonic Acid.

AnalysisExpected Result
¹H NMR (D₂O, 400 MHz)δ (ppm): ~3.4 (t, 4H), ~2.0 (p, 4H)
¹³C NMR (D₂O, 100 MHz)δ (ppm): ~48, ~25
FTIR (KBr, cm⁻¹)ν: ~1250 (asymmetric SO₂ stretch), ~1050 (symmetric SO₂ stretch), ~2950 (C-H stretch)
Mass Spec (ESI-) m/z: 150.0 [M-H]⁻

Conclusion

The protocol described provides a reliable and straightforward method for the N-sulfonation of pyrrolidine using the sulfur trioxide-pyridine complex. This procedure yields the desired pyrrolidine-N-sulfonic acid in good purity and is scalable for various research needs. The resulting product is a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Proper handling of anhydrous reagents and an inert atmosphere are crucial for optimal results.

Application Notes and Protocols for 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The inherent structural features of the pyrrolidine ring, such as its three-dimensional nature and ability to form hydrogen bonds, make it a valuable component in the design of novel therapeutic agents.[1][2] The addition of the 2-bromophenylsulfonyl group provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this scaffold, with a particular focus on its role in the development of central nervous system (CNS) drug candidates, and includes detailed protocols for its synthesis and biological evaluation.

Application Notes

The primary application of the this compound scaffold in medicinal chemistry has been as a key building block in the discovery of potent and selective ligands for various biological targets. Its utility is highlighted by its incorporation into the structure of SUVN-502, a promising drug candidate for the treatment of Alzheimer's disease.

Serotonin 6 (5-HT6) Receptor Antagonism for Cognitive Disorders

The most prominent application of the this compound core is in the development of 5-HT6 receptor antagonists. The 5-HT6 receptor is predominantly expressed in the CNS and is involved in cognitive processes. Its modulation is a key strategy in the development of treatments for cognitive disorders like Alzheimer's disease.[3]

SUVN-502: A Clinical Candidate

Optimization of a series of 3-(piperazinylmethyl)indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a clinical candidate.[3] This compound, which contains the 1-((2-bromophenyl)sulfonyl) moiety, demonstrates high affinity for the human 5-HT6 receptor and excellent selectivity over a wide range of other receptors and enzymes.[3]

Versatile Scaffold for Drug Discovery

The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products.[4][5] Its non-planar structure allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective binding to biological targets. The this compound scaffold can be considered a "privileged" structure, meaning it is capable of binding to multiple, unrelated classes of proteins. This makes it an attractive starting point for the design of new inhibitors for a variety of enzymes and receptors.

Potential for Other CNS and Non-CNS Applications

While the primary focus has been on 5-HT6 antagonism, derivatives of arylsulfonylpyrrolidines have been explored for other biological activities. The sulfonamide group is a key pharmacophore in a wide range of drugs, including antibacterial and anticancer agents. The pyrrolidine scaffold itself is present in drugs targeting a diverse set of conditions.[6] Therefore, libraries of compounds based on the this compound core could be screened against various targets to identify new lead compounds for different therapeutic areas.

Quantitative Data

The following table summarizes the key quantitative data for SUVN-502, a prominent derivative of this compound.

CompoundTargetAssayValueReference
SUVN-502Human 5-HT6 ReceptorRadioligand BindingKᵢ = 2.04 nM[3]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • Pyrrolidine

  • 2-Bromobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere.

  • To this stirred solution, add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol for 5-HT6 Receptor Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • [³H]-LSD (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)

  • Test compounds (e.g., derivatives of this compound) dissolved in DMSO

  • Non-specific binding control (e.g., 10 µM serotonin)

  • 96-well microplates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the cell membranes, and the test compound or vehicle (for total binding) or non-specific binding control.

  • Initiate the binding reaction by adding [³H]-LSD at a concentration close to its K_d value.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the concentration-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

G cluster_synthesis Synthesis Workflow Start Starting Materials (Pyrrolidine, 2-Bromobenzenesulfonyl chloride) Reaction Sulfonylation Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Simplified 5-HT6 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor Serotonin->Receptor Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates Antagonist SUVN-502 (Antagonist) Antagonist->Receptor Blocks

Caption: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of an antagonist.

References

Applikationshinweise und Protokolle: Derivatisierung von 1-((2-Bromphenyl)sulfonyl)pyrrolidin für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Das 1-((2-Bromphenyl)sulfonyl)pyrrolidin-Grundgerüst stellt eine vielversprechende Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe dar. Die Präsenz des Pyrrolidinrings, eines in der medizinischen Chemie weit verbreiteten und als privilegierte Struktur geltenden Fragments, bietet günstige physikochemische Eigenschaften und die Möglichkeit zur stereoselektiven Modifikation.[1] Der strategisch positionierte Brom-Substituent am Phenylring dient als vielseitiger chemischer "Griff", der eine breite Palette von Derivatisierungsreaktionen ermöglicht, insbesondere Palladium-katalysierte Kreuzkupplungen. Diese Modifikationen erlauben eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR), um die Affinität und Selektivität für spezifische biologische Zielmoleküle zu optimieren.

Ein prominentes Beispiel für die pharmakologische Relevanz des (2-Bromphenyl)sulfonyl-Motivs ist Masupirdin (SUVN-502), ein selektiver Antagonist des Serotonin-6-(5-HT6)-Rezeptors, der für die Behandlung von Alzheimer untersucht wurde.[2][3][4][5][6][7] Die Blockade dieses G-Protein-gekoppelten Rezeptors (GPCR) im Zentralnervensystem erhöht die Freisetzung von Acetylcholin und Glutamat, was zu einer Verbesserung der kognitiven Funktionen führen kann.[8] Die hier beschriebenen Protokolle konzentrieren sich daher auf die Derivatisierung von 1-((2-Bromphenyl)sulfonyl)pyrrolidin mit dem Ziel, potente und selektive 5-HT6-Rezeptor-Antagonisten zu entwickeln.

Derivatisierungsstrategien

Die Derivatisierung des 1-((2-Bromphenyl)sulfonyl)pyrrolidin-Kerns erfolgt primär am 2-Bromphenyl-Ring. Die gängigsten und effektivsten Methoden hierfür sind die Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und strukturellen Motiven, um den chemischen Raum zu erweitern und die Interaktionen mit dem Zielprotein zu optimieren.

Logischer Arbeitsablauf der Derivatisierung und des Screenings

G cluster_synthesis Synthesephase cluster_screening Screening-Phase A 1-((2-Bromphenyl)sulfonyl)pyrrolidin (Ausgangsmaterial) B Palladium-katalysierte Kreuzkupplungsreaktionen A->B C Suzuki-Miyaura-Kupplung (Boronsäuren/-ester) B->C D Buchwald-Hartwig-Aminierung (Amine) B->D E Derivatisierte Produktbibliothek C->E D->E F In-vitro-Screening (z.B. 5-HT6-Rezeptor-Bindungsassay) E->F Testung G Identifizierung von 'Hits' (Aktive Verbindungen) F->G H Struktur-Wirkungs-Beziehungs- Analyse (SAR) G->H I Identifizierung von 'Leads' (Leitstrukturen) H->I I->B Optimierung

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Identifizierung von Leitstrukturen.

Quantitative Daten: Struktur-Wirkungs-Beziehungen (SAR)

Die folgende Tabelle fasst hypothetische, aber repräsentative Daten für eine Reihe von Derivaten zusammen, die durch Suzuki-Miyaura-Kupplung hergestellt wurden. Die Daten illustrieren den Einfluss verschiedener Substituenten in der 2-Position des Phenylrings auf die Bindungsaffinität (Ki) am 5-HT6-Rezeptor.

VerbindungR-Gruppe (Position 2)5-HT6 Ki (nM)
1 (Start) -Br> 1000
2a -Phenyl150
2b -4-Methylphenyl98
2c -4-Methoxyphenyl55
2d -4-Fluorphenyl75
2e -3-Pyridyl42
2f -4-Pyridyl68
2g -Thiophen-2-yl110

Interpretation der SAR-Daten:

  • Die Einführung eines Aryl- oder Heteroaryl-Substituenten anstelle des Bromatoms führt zu einem signifikanten Anstieg der Affinität zum 5-HT6-Rezeptor.

  • Elektronenschiebende Gruppen (z.B. -OCH3 in 2c ) am Phenylring scheinen die Affinität zu erhöhen.

  • Heteroaromatische Ringe, insbesondere 3-Pyridyl (2e ), zeigen eine starke Bindungsaffinität, was auf eine mögliche Wasserstoffbrückenbindung oder eine günstige polare Interaktion im Bindungszentrum des Rezeptors hindeutet.

Experimentelle Protokolle

Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die Synthese von 1-((2-Arylphenyl)sulfonyl)pyrrolidin-Derivaten.

Materialien:

  • 1-((2-Bromphenyl)sulfonyl)pyrrolidin (1 Äquiv.)

  • Entsprechende Aryl- oder Heteroarylboronsäure (1.5 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)2) (0.05 Äquiv.)

  • Tricyclohexylphosphin (PCy3) oder eine andere geeignete Ligand (0.1 Äquiv.)

  • Kaliumphosphat (K3PO4), fein gepulvert (3 Äquiv.)

  • Lösungsmittel: Toluol und Wasser (z.B. 10:1 v/v), entgast

  • Reaktionsgefäß (z.B. Schlenkrohr)

  • Inertgasatmosphäre (Argon oder Stickstoff)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden 1-((2-Bromphenyl)sulfonyl)pyrrolidin, die Boronsäure, Pd(OAc)2, der Ligand und K3PO4 vorgelegt.

  • Das Gefäß wird evakuiert und mit Inertgas befüllt (diesen Vorgang dreimal wiederholen).

  • Die entgasten Lösungsmittel (Toluol und Wasser) werden zugegeben.

  • Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser und Ethylacetat verdünnt.

  • Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.

Protokoll 2: In-vitro-Bindungsassay am 5-HT6-Rezeptor

Dieses Protokoll dient der Bestimmung der Bindungsaffinität (Ki) der synthetisierten Verbindungen am humanen 5-HT6-Rezeptor.

Materialien:

  • Membranpräparationen von Zellen, die den humanen 5-HT6-Rezeptor exprimieren (z.B. HEK293-Zellen)

  • Radioligand: [3H]-LSD (Lysergsäurediethylamid)

  • Nicht-spezifischer Ligand: Serotonin (5-HT) in hoher Konzentration (z.B. 10 µM)

  • Testverbindungen in verschiedenen Konzentrationen

  • Assay-Puffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Szintillationsflüssigkeit und Szintillationszähler

  • Glasfaserfilter (z.B. Whatman GF/B)

Durchführung:

  • Die Testverbindungen werden in einer Verdünnungsreihe (z.B. von 10 pM bis 10 µM) im Assay-Puffer hergestellt.

  • In den Vertiefungen einer 96-Well-Platte werden gemischt:

    • 50 µL Assay-Puffer (für die Gesamtbindung) ODER 50 µL nicht-spezifischer Ligand (für die unspezifische Bindung) ODER 50 µL Testverbindung.

    • 50 µL Radioligand ([3H]-LSD, Endkonzentration z.B. 1-2 nM).

    • 100 µL der Membranpräparation.

  • Die Platte wird für 60 Minuten bei 37 °C inkubiert.

  • Die Inkubation wird durch schnelle Filtration über die Glasfaserfilter unter Verwendung eines Zellernters gestoppt.

  • Die Filter werden dreimal mit eiskaltem Assay-Puffer gewaschen, um ungebundenen Radioliganden zu entfernen.

  • Die Filter werden getrocknet, in Szintillationsröhrchen überführt, mit Szintillationsflüssigkeit versetzt und die Radioaktivität wird in einem Szintillationszähler gemessen.

  • Die IC50-Werte (die Konzentration der Testverbindung, die 50% der spezifischen Bindung des Radioliganden hemmt) werden durch nicht-lineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven berechnet.

  • Die Ki-Werte werden aus den IC50-Werten unter Verwendung der Cheng-Prusoff-Gleichung berechnet.

Signalweg des 5-HT6-Rezeptors

Der 5-HT6-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der primär an ein stimulierendes G-Protein (Gαs) koppelt. Seine Aktivierung durch den endogenen Liganden Serotonin (5-HT) löst eine Kaskade intrazellulärer Ereignisse aus, die letztendlich die neuronale Erregbarkeit und Funktion modulieren. Die Blockade dieses Signalweges durch Antagonisten ist der therapeutische Ansatz zur Verbesserung der Kognition.

G cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Serotonin Serotonin (5-HT) Receptor 5-HT6 Rezeptor Serotonin->Receptor Aktivierung Antagonist 1-((2-Arylphenyl)sulfonyl)pyrrolidin (Antagonist) Antagonist->Receptor Blockade Gs Gαs-Protein Receptor->Gs Kopplung AC Adenylylcyclase (AC) Gs->AC Aktivierung cAMP cAMP ↑ AC->cAMP Katalyse (ATP zu cAMP) PKA Proteinkinase A (PKA) cAMP->PKA Aktivierung CREB CREB-Phosphorylierung PKA->CREB Aktivierung Neuronal ↑ Neuronale Erregbarkeit ↑ Neurotransmitter- freisetzung (ACh, Glu) PKA->Neuronal CREB->Neuronal Genexpression

Abbildung 2: Vereinfachter Signalweg des 5-HT6-Rezeptors und der Wirkmechanismus von Antagonisten.

References

Application Notes and Protocols for the Scalable Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a valuable building block for drug discovery and development. The described synthetic route is designed for industrial applicability, focusing on cost-effectiveness, high yield, and operational safety.

Introduction

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties.[1][2] N-Aryl sulfonylpyrrolidines, in particular, represent a class of compounds with significant potential in medicinal chemistry due to their structural resemblance to bioactive molecules and their utility as intermediates in the synthesis of more complex drug candidates. The title compound, this compound, serves as a key intermediate for introducing the 2-bromophenylsulfonyl moiety, a functional group present in various pharmacologically active agents.[3] Its synthesis on an industrial scale is therefore of considerable interest.

This document outlines a robust and scalable two-step synthetic pathway commencing from readily available starting materials. The methodology is based on established and scalable chemical transformations, ensuring its suitability for large-scale production.

Data Presentation

Table 1: Summary of Proposed Two-Step Synthesis

StepReactionStarting MaterialsKey ReagentsProductYield (%)Purity (%)Scale
1Diazotization and Sulfonylation2-BromoanilineSodium nitrite, Zinc chloride, Thionyl chloride, Cuprous chloride2-Bromobenzenesulfonyl chloride82.4[4]>98Industrial[4]
2Sulfonamide Formation2-Bromobenzenesulfonyl chloride, PyrrolidineTriethylamineThis compoundHigh (typical)HighScalable

Experimental Protocols

Step 1: Synthesis of 2-Bromobenzenesulfonyl chloride

This protocol is adapted from a patented industrial method and is designed for large-scale production.[4]

Materials:

  • 2-Bromoaniline

  • Hydrochloric acid (concentrated)

  • Water

  • Sodium nitrite

  • Zinc chloride

  • Thionyl chloride

  • Cuprous chloride (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reactor, add 172 kg (1 kmol) of 2-bromoaniline to a mixture of 333 L of hydrochloric acid and 333 L of water.

    • Cool the mixture to between -5°C and 0°C with constant stirring.

    • Slowly add a solution of 72.5 kg of sodium nitrite in 200 L of water, ensuring the temperature is maintained below 0°C.

    • Following the addition of sodium nitrite, slowly add a solution of 136.4 kg of zinc chloride in 300 L of water, keeping the temperature between 0°C and 5°C.

    • The formation of the zinc chloride diazonium salt precipitate will be observed.

    • Filter the solid precipitate and wash the filter cake sequentially with dilute hydrochloric acid and a small amount of ice-cold methanol.

    • Dry the isolated zinc chloride diazonium salt.

  • Sulfonylation:

    • In a separate reactor, carefully add 238 kg (2 kmol) of thionyl chloride to 500 L of water, controlling the exothermic reaction.

    • Cool the resulting solution to approximately 0°C and add 1 kg of cuprous chloride as a catalyst.

    • Further cool the mixture to -5°C.

    • In batches, add the dried zinc chloride diazonium salt prepared in the previous step to the thionyl chloride solution, maintaining the temperature between -5°C and 0°C.

    • Allow the reaction to proceed overnight at this temperature.

    • After the reaction is complete, perform an extraction with ethyl acetate (3 x 300 L).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (300 L), water (300 L), and saturated saline solution (300 L).

    • Concentrate the organic layer under reduced pressure to yield 2-bromobenzenesulfonyl chloride.

Expected Yield: Approximately 210.5 kg (82.4%).[4]

Step 2: Synthesis of this compound

This is a general and scalable protocol for the formation of a sulfonamide from a sulfonyl chloride and a secondary amine.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Pyrrolidine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Water

  • Brine

Procedure:

  • Reaction Setup:

    • In a reactor, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane.

    • Cool the solution to 0°C.

    • In a separate vessel, mix pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Reaction:

    • Slowly add the pyrrolidine/triethylamine solution to the cooled solution of 2-bromobenzenesulfonyl chloride, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel for smaller scales to yield pure this compound.

Visualizations

Synthesis_Workflow A 2-Bromoaniline B Diazotization (NaNO2, HCl, ZnCl2) A->B C Zinc Chloride Diazonium Salt B->C D Sulfonylation (SOCl2, CuCl) C->D E 2-Bromobenzenesulfonyl chloride D->E G Sulfonamide Formation (Triethylamine) E->G F Pyrrolidine F->G H This compound G->H

Caption: Scalable two-step synthesis workflow for this compound.

Logical_Relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product cluster_application Application A 2-Bromoaniline C 2-Bromobenzenesulfonyl chloride A->C Step 1: Diazotization & Sulfonylation B Pyrrolidine D This compound B->D C->D Step 2: Sulfonamide Formation E Drug Discovery & Development D->E

Caption: Logical flow from starting materials to final product and its application.

References

Application Notes and Protocols for the Quantification of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific, validated analytical methods for the quantification of 1-((2-Bromophenyl)sulfonyl)pyrrolidine are not widely available in published literature. The following application notes and protocols are provided as illustrative examples based on standard practices for the analysis of small organic molecules. These methods should serve as a starting point for in-house method development and validation, which are essential to ensure the accuracy and reliability of the results for the intended application.[1][2][3]

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and other research applications. This document outlines two proposed analytical methods for its quantification: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method, which should be established during a formal method validation process according to ICH guidelines.[4][5]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:11.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile and water.[6]

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity > 98%).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas before use.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7][8]

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of the compound).

  • Run Time: 10 minutes.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the QC samples and the test samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the test samples using the linear regression equation from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for quantifying this compound in complex matrices such as biological fluids (plasma, urine).

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical performance characteristics of the proposed LC-MS/MS method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.9982
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.3%
Precision (% RSD)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%7.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.1 ng/mL
Specificity No interference at the retention time and MRM transition of the analyteNo significant matrix effects observed
Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A structurally similar molecule, e.g., a stable isotope-labeled version of the analyte.

  • LC-MS grade acetonitrile and water.

  • Formic acid (LC-MS grade).

  • Other materials as listed for the HPLC-UV method.

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in acetonitrile.

  • Calibration Standards and QC Samples: Prepare by spiking the appropriate amounts of the analyte stock solution into the matrix (e.g., blank plasma). Then, perform a sample extraction procedure.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add 20 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[9]

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: Gradient elution. Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 290.0 m/z -> Q3: 155.0 m/z (based on molecular weight and a plausible fragmentation).

    • Internal Standard: To be determined based on its structure.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution.

4. Analytical Procedure

  • Equilibrate the LC-MS/MS system.

  • Inject a blank matrix sample to check for interferences.

  • Analyze the extracted calibration standards, QC samples, and test samples.

  • Process the data using the instrument's software.

  • Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizations

Analytical_Method_Workflow start Define Analytical Requirements dev Method Development start->dev opt Method Optimization dev->opt Iterate val Method Validation opt->val Finalize Protocol val->opt Validation Fails transfer Method Transfer (if applicable) val->transfer Successful Validation routine Routine Analysis & Monitoring val->routine No Transfer Needed transfer->routine

Caption: Workflow for Analytical Method Development and Validation.

Sample_Analysis_Workflow sample_receipt Sample Receipt & Login prep Sample Preparation (e.g., Dilution, Extraction) sample_receipt->prep analysis LC-UV or LC-MS/MS Analysis prep->analysis data_proc Data Processing (Integration & Calibration) analysis->data_proc review Data Review & QC Check data_proc->review review->data_proc Fail report Final Report Generation review->report Pass

Caption: General workflow for the analysis of a given sample.

References

Troubleshooting & Optimization

Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Extraction - Incomplete reaction. - Presence of unreacted starting materials (2-bromobenzenesulfonyl chloride and pyrrolidine). - Formation of side products, such as bis-sulfonated pyrrolidine or hydrolyzed sulfonyl chloride.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Perform an aqueous wash (e.g., with dilute HCl) to remove unreacted pyrrolidine. - A wash with a mild base (e.g., sodium bicarbonate solution) can help remove the hydrolyzed sulfonyl chloride (2-bromobenzenesulfonic acid).
Difficulty in Crystallization - The molecule possesses both a nonpolar bromophenyl group and a polar sulfonylpyrrolidine moiety, making single-solvent crystallization challenging. - Oiling out instead of forming crystals. - High concentration of impurities inhibiting crystal lattice formation.- Use a solvent pair for recrystallization. Good starting points include ethanol/water, isopropanol/water, or ethyl acetate/heptane.[1] - Begin by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Reheat to clarify and then cool slowly. - If oiling out occurs, try redissolving the oil in more of the good solvent and cooling at a slower rate, or adding slightly more of the poor solvent. Seeding with a previously obtained pure crystal can also be effective. - Pre-purify the crude material using flash column chromatography to reduce impurity levels before attempting recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Co-elution of impurities with similar polarity. - Column overloading.- Use a solvent system with a polarity that provides a target Rf value of ~0.3 for the desired compound on a TLC plate. A common starting point for bromophenyl compounds is a mixture of hexanes and ethyl acetate.[2] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to improve the separation of closely eluting compounds. - Ensure the amount of crude material loaded onto the column does not exceed the recommended capacity for the column size. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.[3]
Product Degradation During Purification - Prolonged exposure to high temperatures during solvent evaporation or recrystallization. - Presence of strong acids or bases from the workup.- Use a rotary evaporator at a moderate temperature to remove solvents. - Ensure that any acidic or basic washes are followed by a wash with brine or deionized water to neutrality. - While sulfonamides are generally stable, it is good practice to minimize the time the compound is exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically unreacted starting materials, which include 2-bromobenzenesulfonyl chloride and pyrrolidine. You may also encounter 2-bromobenzenesulfonic acid, which is formed from the hydrolysis of the sulfonyl chloride. Side-products from the reaction, although less common, can include dimers or other related substances.

Q2: I am having trouble getting my compound to crystallize. What is a good starting solvent system for recrystallization?

A2: Due to the dual polarity of the molecule, a solvent pair is often effective. A good starting point is a mixture of 95% ethanol and water.[1] Dissolve your crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Other potential solvent systems include isopropanol/water and ethyl acetate/heptane.

Q3: What are the recommended conditions for purifying this compound by flash column chromatography?

A3: For flash column chromatography, silica gel is a suitable stationary phase. A good mobile phase to start with is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the product.[3] A gradient elution, for instance, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 80:20, can provide good separation.

Q4: My purified product appears as an oil instead of a solid. What should I do?

A4: If your product is an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempting to triturate it with a non-polar solvent like hexanes or pentane can sometimes induce solidification. If these methods fail, re-purification by column chromatography followed by another crystallization attempt is recommended.

Q5: How can I confirm the purity of my final product?

A5: The purity of your this compound can be assessed using several analytical techniques. Purity analysis by High-Performance Liquid Chromatography (HPLC) is a robust method. Additionally, obtaining a Nuclear Magnetic Resonance (NMR) spectrum (¹H and ¹³C) will not only help confirm the structure but also reveal the presence of impurities. A sharp melting point range is also a good indicator of high purity for a crystalline solid.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal volume of 95% ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load the silica gel containing the sample onto the top of the column.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Aqueous Workup 60-80%>90%Unreacted pyrrolidine, 2-bromobenzenesulfonic acid
Recrystallization >98%70-90%Unreacted starting materials, closely related side products
Column Chromatography >99%60-85%All major and minor impurities

Visualizations

Purification_Workflow cluster_troubleshooting Troubleshooting crude Crude Product workup Aqueous Workup crude->workup Remove water-soluble impurities recrystallization Recrystallization workup->recrystallization chromatography Column Chromatography workup->chromatography pure_product Pure Product (>99%) recrystallization->pure_product High Purity oiling_out Oiling Out? recrystallization->oiling_out chromatography->pure_product Highest Purity poor_separation Poor Separation? chromatography->poor_separation oiling_out->chromatography If persists poor_separation->recrystallization Alternative

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and their mitigation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 2-bromobenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with pyrrolidine.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). - Increase the reaction time or temperature as needed. - Ensure efficient stirring throughout the reaction.
3. Poor quality of starting materials: Impurities in 2-bromobenzenesulfonyl chloride or pyrrolidine can interfere with the reaction.- Use high-purity starting materials.[1][2] - Purify starting materials if necessary.
Presence of a Water-Soluble Impurity Formation of 2-bromobenzenesulfonic acid: This occurs due to the hydrolysis of 2-bromobenzenesulfonyl chloride.- During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid.
Formation of a White Precipitate During Reaction Formation of pyrrolidinium hydrochloride: Pyrrolidine is a base and will react with the HCl generated during the reaction to form a salt.- This is a normal byproduct of the reaction when a tertiary amine base is not used as an acid scavenger. The salt is typically removed during the aqueous workup.
Complex Mixture of Products 1. Di-sulfonylation: While less common with secondary amines, it's a possibility if reaction conditions are harsh.- Use a controlled stoichiometry of the reactants, typically a slight excess of the amine.
2. Side reactions involving the bromo-substituent: Under certain conditions (e.g., presence of a strong base or catalyst), the bromo group could potentially undergo substitution or elimination reactions.- Maintain controlled reaction temperatures. - Avoid the use of unnecessarily strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the hydrolysis of the starting material, 2-bromobenzenesulfonyl chloride, to form 2-bromobenzenesulfonic acid. This occurs in the presence of water and can significantly reduce the yield of the desired product. To minimize this, it is crucial to use anhydrous conditions.

Q2: Why is a base often used in this reaction?

A2: A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 2-bromobenzenesulfonyl chloride and pyrrolidine. This prevents the protonation of the pyrrolidine, which would render it unreactive towards the sulfonyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting materials (2-bromobenzenesulfonyl chloride and pyrrolidine) and the product (this compound) will have different Rf values. Disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the recommended purification methods for the final product?

A4: The most common methods for purifying aryl sulfonamides are recrystallization and column chromatography.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure product. If recrystallization is not effective, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Q5: Can other amines be used instead of pyrrolidine?

A5: Yes, 2-bromobenzenesulfonyl chloride can react with a variety of primary and secondary amines to form the corresponding sulfonamides. The reactivity of the amine will influence the reaction conditions required.

Experimental Protocols

General Synthesis Protocol for this compound
  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-bromobenzenesulfonyl chloride (1.0 eq). The flask is flushed with an inert gas (e.g., nitrogen).

  • Solvent Addition: Anhydrous dichloromethane (or another suitable aprotic solvent) is added to dissolve the sulfonyl chloride.

  • Amine and Base Addition: In a separate flask, pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are dissolved in anhydrous dichloromethane. This solution is then added dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the progress by TLC.

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Parameter Typical Value
Yield 75-95%
Purity (pre-purification) >80%
Purity (post-purification) >98%
Reaction Time 2-12 hours
Reaction Temperature 0 °C to Room Temperature

Visualizations

G 2-Bromobenzenesulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride Target_Product This compound 2-Bromobenzenesulfonyl_Chloride->Target_Product Pyrrolidine Pyrrolidine Pyrrolidine->Target_Product Byproduct HCl

Caption: Main reaction pathway for the synthesis of this compound.

G Sulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride Sulfonic_Acid 2-Bromobenzenesulfonic Acid (Side Product) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Water H₂O (Moisture) Water->Sulfonic_Acid HCl HCl

Caption: Side reaction: Hydrolysis of 2-bromobenzenesulfonyl chloride.

G Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reagent_Addition Addition of Pyrrolidine and Base Reaction_Setup->Reagent_Addition Reaction Stir at RT Reagent_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis.

References

Stability issues of 1-((2-Bromophenyl)sulfonyl)pyrrolidine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily due to the presence of the sulfonyl group, the pyrrolidine ring, and the bromophenyl moiety. Key factors to consider are:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light over extended periods may cause photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

  • Solvents: The choice of solvent can impact stability. Protic solvents, in particular, might participate in degradation reactions under certain conditions.

Q2: I am seeing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram suggests the formation of degradation products. This could be due to the instability of this compound in the solvent and storage conditions you are using. We recommend performing a forced degradation study to identify potential degradation products and establish appropriate storage conditions for your analytical samples.

Q3: My reaction yield is consistently lower than expected. Could the stability of this compound be a factor?

A3: Yes, low reaction yields could be attributed to the degradation of the starting material under the reaction conditions. Factors such as prolonged reaction times at elevated temperatures, or the use of strong acids or bases, could lead to the decomposition of this compound. It is advisable to monitor the stability of the compound under your specific reaction conditions.

Troubleshooting Guides

Issue: Low Assay Value or Purity Over Time

Possible Cause: The compound is degrading under the current storage conditions.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Is the compound stored at the recommended temperature? If no specific temperature is provided, storage at a lower temperature (-20°C or -80°C) is generally advisable for long-term stability.

    • Atmosphere: Is the compound sensitive to air or moisture? Consider storing it under an inert atmosphere (e.g., argon or nitrogen).

    • Light: Is the compound protected from light? Use amber vials or store in a dark place.

  • Solvent Stability: If the compound is stored in solution, the solvent itself might be contributing to degradation.

    • Prepare fresh solutions for each experiment.

    • If you must store solutions, perform a short-term stability study in your chosen solvent at different temperatures (e.g., room temperature, 4°C, -20°C) to determine the optimal storage conditions.

  • Perform a Forced Degradation Study: A forced degradation study can help identify the conditions under which the compound is unstable. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Issue: Appearance of Unknown Impurities in Reaction Mixture

Possible Cause: The reaction conditions are causing the degradation of this compound.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: Can the reaction temperature be lowered?

    • pH: Are strongly acidic or basic conditions necessary? If so, can the exposure time be minimized?

    • Reagents: Are any of the reagents known to be incompatible with sulfonyl or pyrrolidine groups?

  • Monitor Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them by a suitable method (e.g., HPLC, LC-MS) to track the appearance of impurities and the consumption of the starting material.

  • Isolate and Characterize Impurities: If a significant impurity is formed, consider isolating it for structural elucidation (e.g., by NMR, MS). This can provide valuable information about the degradation pathway.

Data Presentation

The following tables present hypothetical stability data for this compound under various stress conditions. Researchers should generate their own data for accurate stability assessment.

Table 1: Hypothetical Stability of this compound in Solution After 48 Hours

ConditionSolventTemperature (°C)Purity (%)Major Degradant (%)
Acidic0.1 M HCl6085.25.8
Basic0.1 M NaOH6078.512.3
Oxidative3% H₂O₂2592.13.5
NeutralWater6098.5<0.5

Table 2: Hypothetical Solid-State Stability of this compound After 4 Weeks

ConditionTemperature (°C)Humidity (%)Purity (%)
Thermal60Ambient97.3
Photolytic25Ambient95.1
Control25Ambient99.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (or another suitable organic solvent)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (in solution):

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation (solid state):

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • After exposure, dissolve the samples in a suitable solvent and analyze by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C in solution) start->thermal photo Photolytic Degradation (Solid State) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic issue Unexpected Experimental Result (e.g., low yield, new peaks) check_stability Is compound stability a potential issue? issue->check_stability review_storage Review Storage Conditions (Temp, Light, Atmosphere) check_stability->review_storage Yes review_reaction Review Reaction Conditions (Temp, pH, Reagents) check_stability->review_reaction Yes end Problem Resolved / Understood check_stability->end No perform_fds Perform Forced Degradation Study review_storage->perform_fds modify_conditions Modify Experimental Conditions review_reaction->modify_conditions perform_fds->modify_conditions modify_conditions->end

Caption: Troubleshooting logic for stability issues.

Troubleshooting guide for reactions involving 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-((2-Bromophenyl)sulfonyl)pyrrolidine. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for modifying the aryl bromide moiety of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound serves as a versatile building block in medicinal chemistry and materials science. The presence of a reactive aryl bromide handle allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. The sulfonamide and pyrrolidine moieties are common pharmacophores found in many biologically active molecules.

Q2: What are the most common reactions performed with this compound?

A2: The most frequently employed reactions are palladium-catalyzed cross-coupling reactions that functionalize the carbon-bromine bond. These include the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids and the Buchwald-Hartwig amination for the formation of C-N bonds with various amines.[1][2]

Q3: What are the key considerations for storing and handling this compound?

A3: Like most aryl bromides and sulfonamides, this compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. For reactions, it is advisable to use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions and ensure catalyst stability, especially in palladium-catalyzed processes.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the 2-sulfonylpyrrolidinephenyl group and another aryl or vinyl group using a boronic acid or ester.

Problem 1: Low or no conversion of the starting material.

Possible Causes & Solutions:

  • Inappropriate Ligand: The choice of phosphine ligand is crucial. For sterically hindered substrates like this ortho-substituted aryl bromide, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective.[3] It is recommended to screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Insufficient Base: The base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent and substrate-dependent, so screening different bases is advisable.[1][4]

  • Low Reaction Temperature: While many Suzuki couplings proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Gradually increasing the temperature (e.g., from room temperature to 80 °C) can improve the conversion.[4]

  • Solvent Effects: The solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of the solvents can be optimized to ensure all components remain in solution.[5]

Problem 2: Formation of significant side products, such as homocoupling of the boronic acid or debromination of the starting material.

Possible Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged reaction times, leading to its decomposition. Using a milder base or shorter reaction times may help.

  • Hydrodehalogenation (Debromination): This side reaction can occur, particularly at higher temperatures or with certain catalyst/ligand combinations. Optimizing the reaction temperature and screening different ligands can minimize this pathway. The use of chelating bis(phosphine) ligands can sometimes suppress β-hydride elimination, a potential source of this side product.[2]

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination enables the formation of a C-N bond between the 2-sulfonylpyrrolidinephenyl group and a primary or secondary amine.

Problem 1: Incomplete reaction or slow conversion.

Possible Causes & Solutions:

  • Catalyst and Ligand Selection: Similar to the Suzuki-Miyaura coupling, the choice of palladium catalyst and phosphine ligand is critical. For aryl bromides, common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos.[6]

  • Base Strength and Solubility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. The solubility of the base in the chosen solvent is important for its effectiveness.

  • Steric Hindrance: The ortho-sulfonylpyrrolidine group presents significant steric hindrance. Coupling with bulky amines may be challenging. Using ligands specifically designed for hindered substrates can be beneficial.

  • Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive amines or sterically hindered substrates.

Problem 2: Decomposition of starting materials or product.

Possible Causes & Solutions:

  • Base-Sensitive Functional Groups: The strong bases used in Buchwald-Hartwig amination can be incompatible with certain functional groups on either coupling partner. If sensitive groups are present, a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a more active catalyst system may be necessary.

  • Product Inhibition: In some cases, the product amine can coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or a ligand that promotes product dissociation can help.

Quantitative Data Summary

The following tables provide a general overview of reaction conditions that have been found to be effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl bromides. These should be used as a starting point for optimization.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading
Ligand SPhos, XPhos, RuPhos, P(tBu)₃1-2 equivalents relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OTypical ratios are 4:1 to 10:1
Temperature Room Temperature to 100 °CSubstrate dependent
Reference [1][4][5][7]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand XPhos, RuPhos, BrettPhos, BINAP1-2 equivalents relative to Pd
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃1.2-2 equivalents
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial
Temperature Room Temperature to 110 °CSubstrate and amine dependent
Reference [2][6][8][9]

Experimental Protocols & Workflows

General Experimental Workflow for Cross-Coupling Reactions

experimental_workflow setup Reaction Setup reagents Add this compound, Boronic Acid/Amine, Base, and Solvent setup->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat to Desired Temperature and Stir catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base pd_aryl_boronate Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂'NH Base pd_amido_complex Ar-Pd(II)L₂(NR₂') amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂' reductive_elimination->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

How to improve the regioselectivity of bromophenyl sulfonylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the regioselective synthesis of bromophenyl sulfonylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity in the synthesis of bromophenyl sulfonylpyrrolidine?

A1: The regioselectivity is primarily determined by the principles of electrophilic aromatic substitution (EAS). The key factor is the order of the reaction steps: bromination and the introduction of the sulfonylpyrrolidine group. The directing effects of the substituents already on the benzene ring dictate the position of the incoming group.

  • Bromo (-Br) group: This is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it.[1][2]

  • Sulfonyl (-SO₂R) group: This is a strong electron-withdrawing group and a meta-director.[1][3]

Q2: I am getting a mixture of isomers in my reaction. What is the most likely cause?

A2: Obtaining a mixture of isomers, primarily ortho and para, is common when the reaction pathway does not strongly favor one position over the other. For example, brominating a phenyl ring that already has an activating group will typically yield a mixture of ortho and para products, with the para isomer often being favored due to reduced steric hindrance.[4] If you are attempting to synthesize a specific isomer, the synthetic route itself is the most critical variable.

Q3: How can I selectively synthesize the para-isomer, 1-((4-bromophenyl)sulfonyl)pyrrolidine?

A3: To achieve high regioselectivity for the para-isomer, you should perform the bromination step before introducing the sulfonylpyrrolidine group. The recommended route is a two-step process:

  • Sulfonylation of bromobenzene: React bromobenzene with a sulfonating agent like chlorosulfonic acid. The bromo group will direct the sulfonyl group primarily to the para position.

  • Amination: React the resulting 4-bromophenylsulfonyl chloride with pyrrolidine to form the final product.

Q4: How can I selectively synthesize the meta-isomer, 1-((3-bromophenyl)sulfonyl)pyrrolidine?

A4: For the meta-isomer, the order of reactions should be reversed.

  • Formation of the sulfonamide: First, react phenylsulfonyl chloride with pyrrolidine to create 1-(phenylsulfonyl)pyrrolidine.

  • Bromination: Brominate the 1-(phenylsulfonyl)pyrrolidine. The sulfonyl group is a strong meta-director and will guide the incoming bromine atom to the meta position.[1]

Q5: Is it possible to synthesize the ortho-isomer selectively?

A5: Direct synthesis of the ortho-isomer as the major product is challenging because it is typically the minor product in standard electrophilic aromatic substitution reactions due to steric hindrance.[4] A common workaround is to use a "blocking group" strategy. This involves temporarily blocking the more reactive para position with a reversible group (like a sulfonic acid group, -SO₃H), forcing the bromination to occur at the ortho position, and then removing the blocking group.[4][5]

Q6: My reaction yield is very low. What are some potential reasons?

A6: Low yields can stem from several factors. The phenylsulfonyl group is strongly deactivating, which can make subsequent reactions on the aromatic ring, such as bromination, very slow and require harsh conditions.[1] Potential issues include incomplete reaction, degradation of starting materials or products under harsh conditions (e.g., strong acids or high temperatures), or suboptimal workup and purification procedures.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incorrect Isomer Obtained (e.g., synthesized meta when para was desired)The order of the bromination and sulfonation steps was incorrect.To obtain the para-isomer, start with bromobenzene and then introduce the sulfonyl group. To obtain the meta-isomer, start with the phenylsulfonyl moiety and then brominate.
Low Regioselectivity (Significant mixture of ortho and para isomers)Steric hindrance at the ortho position was insufficient to exclusively favor the para product. The directing group's influence was not strong enough under the chosen reaction conditions.For para-selectivity, consider using a bulkier sulfonating agent or optimizing the temperature and solvent. Ensure the synthetic route is designed to favor a single isomer (see FAQs).
Low or No Yield The aromatic ring is heavily deactivated by the sulfonyl group, requiring forcing conditions. The reaction conditions are too harsh, causing decomposition.For bromination of 1-(phenylsulfonyl)pyrrolidine, use a suitable brominating agent like N-Bromosuccinimide (NBS) with a catalyst.[6] For sulfonylation, ensure the use of a potent sulfonating agent. Optimize reaction time and temperature.
Formation of Poly-brominated Byproducts The stoichiometry of the brominating agent was too high. The reaction conditions were too aggressive, leading to multiple substitutions on the aromatic ring.Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent. Use milder reaction conditions (lower temperature, less reactive brominating agent).[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-((4-bromophenyl)sulfonyl)pyrrolidine (para-isomer)

This protocol is a two-step synthesis starting from bromobenzene.

Step A: Synthesis of 4-Bromophenylsulfonyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath (0-5 °C).

  • Reaction: To the flask, add bromobenzene (1 equivalent). Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 4-bromophenylsulfonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like hexane.

Step B: Synthesis of 1-((4-bromophenyl)sulfonyl)pyrrolidine

  • Setup: In a round-bottom flask, dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the solution in an ice bath. In a separate flask, prepare a solution of pyrrolidine (2.2 equivalents) and a base like triethylamine (1.2 equivalents) in the same solvent.

  • Addition: Add the pyrrolidine solution dropwise to the sulfonyl chloride solution while stirring.

  • Completion: After addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-((4-bromophenyl)sulfonyl)pyrrolidine.[8]

Protocol 2: Regioselective Synthesis of 1-((3-bromophenyl)sulfonyl)pyrrolidine (meta-isomer)

This protocol involves the bromination of pre-formed 1-(phenylsulfonyl)pyrrolidine.

Step A: Synthesis of 1-(Phenylsulfonyl)pyrrolidine

  • Procedure: Follow the procedure for Step B of Protocol 1, but use phenylsulfonyl chloride instead of 4-bromophenylsulfonyl chloride.

Step B: Bromination of 1-(Phenylsulfonyl)pyrrolidine

  • Setup: Dissolve 1-(phenylsulfonyl)pyrrolidine (1 equivalent) in a suitable solvent. Concentrated sulfuric acid is often used for deactivated rings.[7]

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the meta-isomer.

Data Presentation: Synthetic Route and Expected Regioselectivity

Starting MaterialKey ReagentsSynthetic PathwayMajor Isomer ProductMinor Isomer(s)
Bromobenzene1. Chlorosulfonic Acid2. PyrrolidineBromination followed by Sulfonylation/Aminationpara -isomer ortho-isomer
Phenylsulfonyl Chloride1. Pyrrolidine2. NBS / H₂SO₄Sulfonylation/Amination followed by Brominationmeta -isomer ortho, para-isomers (trace)
Anisole1. SO₃ / H₂SO₄ (Block para)2. Br₂3. Dilute H₂SO₄ / Heat (Remove block)Blocking Group Strategyortho -isomer Varies with efficiency

Visual Guides

G Workflow for Isomer Selection start What isomer do you want to synthesize? para_node para-isomer (4-bromo) start->para_node meta_node meta-isomer (3-bromo) start->meta_node ortho_node ortho-isomer (2-bromo) start->ortho_node route1 Route 1: Start with Bromobenzene. 1. Sulfonylate 2. Aminate para_node->route1 route2 Route 2: Start with Phenylsulfonylpyrrolidine. 1. Brominate meta_node->route2 route3 Route 3: Use Blocking Group Strategy. (Advanced) ortho_node->route3

Caption: A decision-making workflow to select the appropriate synthetic route based on the desired isomer.

G Pathway for para-Isomer Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination A Bromobenzene B 4-Bromophenylsulfonyl Chloride A->B  + ClSO3H C 4-Bromophenylsulfonyl Chloride D 1-((4-bromophenyl)sulfonyl)pyrrolidine (para-isomer) C->D  + Pyrrolidine G Pathway for meta-Isomer Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Bromination A Phenylsulfonyl Chloride B 1-(Phenylsulfonyl)pyrrolidine A->B  + Pyrrolidine C 1-(Phenylsulfonyl)pyrrolidine D 1-((3-bromophenyl)sulfonyl)pyrrolidine (meta-isomer) C->D  + NBS / H₂SO₄

References

Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has not revealed any specific documented use of 1-((2-Bromophenyl)sulfonyl)pyrrolidine as a catalyst in chemical reactions. The following troubleshooting guide and frequently asked questions are based on general principles of catalyst deactivation observed in structurally similar pyrrolidine-based organocatalysts and sulfonyl-containing compounds. This information is intended to provide general guidance and may not be directly applicable to specific, undocumented reactions.

Troubleshooting Guide: Catalyst Deactivation

This guide addresses potential issues related to catalyst performance and stability in reactions where a sulfonylpyrrolidine derivative might be employed as an organocatalyst.

Observed Issue Potential Cause Troubleshooting Steps
Decreased Reaction Rate or Stalled Reaction Catalyst Poisoning: Trace impurities in reactants, solvents, or from the reaction vessel (e.g., water, acids, bases, metal ions) can bind to the catalyst's active site.1. Purify Reactants and Solvents: Ensure all starting materials and solvents are rigorously purified and dried. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture. 3. Glassware Treatment: Use oven-dried glassware and consider acid/base washing to remove trace metal contaminants.
Product Inhibition: The reaction product may bind to the catalyst, preventing it from participating in further catalytic cycles.1. Monitor Reaction Progress: Track the reaction kinetics. A slowdown that correlates with product formation may indicate inhibition. 2. Optimize Reaction Conditions: Adjusting temperature or concentration might disfavor product-catalyst binding.
Low or No Enantioselectivity (in asymmetric reactions) Racemization of the Catalyst: The chiral center(s) of the catalyst may be compromised under harsh reaction conditions (e.g., high temperature, strong acid/base).1. Moderate Reaction Conditions: Attempt the reaction at lower temperatures. 2. Screen Additives: The presence of certain additives could stabilize the catalyst's chiral conformation.
Presence of Achiral Catalytic Species: Impurities in the catalyst batch or in-situ formation of an achiral catalyst from the primary catalyst can lead to a racemic background reaction.1. Verify Catalyst Purity: Use analytical techniques (e.g., NMR, HPLC) to confirm the purity and enantiomeric excess of the catalyst.
Formation of Unidentified Byproducts Catalyst Degradation: The catalyst molecule itself may be unstable under the reaction conditions, leading to decomposition products that could catalyze side reactions. The sulfonyl group or the pyrrolidine ring could be susceptible to cleavage.1. Stability Studies: Run the catalyst under reaction conditions in the absence of one or more reactants to assess its stability. 2. Analyze Crude Reaction Mixture: Use techniques like LC-MS to identify potential catalyst degradation products.
Difficulty in Catalyst Recovery and Reuse Leaching or Insolubility: The catalyst may dissolve in the reaction medium and be difficult to separate, or it may become insoluble due to degradation or aggregation.1. Immobilization: Consider immobilizing the catalyst on a solid support for easier recovery. 2. Solvent Screening: Test different solvent systems that allow for facile precipitation of the catalyst post-reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding. How do I know if the catalyst is the problem?

A1: To determine if catalyst deactivation is the issue, you can perform a few control experiments:

  • Add a fresh batch of catalyst: If the reaction restarts or the rate increases upon adding more catalyst, it is likely that the initial catalyst has deactivated.

  • Analyze the catalyst post-reaction: If possible, recover the catalyst after the reaction and analyze it using techniques like NMR or Mass Spectrometry to check for any structural changes.

  • Run a control without the catalyst: This will confirm that the catalyst is indeed necessary for the reaction to proceed.

Q2: Can this compound be "regenerated" if it deactivates?

A2: The possibility of regeneration depends on the mechanism of deactivation.

  • For poisoning: If the deactivation is due to the binding of a removable poison, washing the catalyst with a suitable solvent or a dilute acidic/basic solution might restore its activity.

  • For degradation: If the catalyst has undergone irreversible chemical decomposition, regeneration is not possible, and a fresh batch of catalyst must be used.

Q3: What are the likely reactive sites on this compound that could be involved in catalysis and deactivation?

A3: Based on the structure, the potential active sites for organocatalysis are the pyrrolidine nitrogen and the acidic proton alpha to the sulfonyl group. The lone pair on the nitrogen can act as a Lewis base, while the acidic proton can participate in hydrogen bonding or proton transfer. These same sites are also susceptible to reactions that would lead to deactivation, such as protonation/deprotonation by strong acids/bases or coordination with metal ions.

Visualizing Potential Deactivation Pathways

The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation based on general principles.

G Troubleshooting Workflow for Catalyst Deactivation Start Reaction Fails or Performs Poorly Check_Purity Verify Purity of Reactants, Solvents, and Catalyst Start->Check_Purity Control_Expt Run Control Experiments (e.g., no catalyst, add fresh catalyst) Check_Purity->Control_Expt Analyze_Catalyst Analyze Recovered Catalyst (NMR, MS, etc.) Control_Expt->Analyze_Catalyst Hypothesize_Deactivation Formulate Hypothesis for Deactivation Mechanism Analyze_Catalyst->Hypothesize_Deactivation Poisoning Poisoning by Impurities Hypothesize_Deactivation->Poisoning Structural Integrity Maintained Degradation Catalyst Degradation Hypothesize_Deactivation->Degradation Structural Change Observed Inhibition Product Inhibition Hypothesize_Deactivation->Inhibition Rate Decreases with Product Formation Purify_Materials Implement Rigorous Purification of Starting Materials Poisoning->Purify_Materials Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, etc.) Degradation->Optimize_Conditions Modify_Catalyst Consider Catalyst Modification or Immobilization Degradation->Modify_Catalyst Inhibition->Optimize_Conditions Solution Improved Reaction Performance Optimize_Conditions->Solution Purify_Materials->Solution Modify_Catalyst->Solution

Caption: A flowchart for troubleshooting catalyst deactivation.

Experimental Protocols

Since no specific reactions catalyzed by this compound have been identified, detailed experimental protocols cannot be provided. However, a general protocol for testing catalyst stability is outlined below.

General Protocol for Catalyst Stability Test:

  • Materials:

    • This compound (as the catalyst)

    • Reaction solvent (purified and dried)

    • Internal standard (for quantitative analysis, e.g., by GC or NMR)

    • Inert gas (Nitrogen or Argon)

  • Procedure: a. To a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the catalyst (e.g., 10 mol%) and the internal standard. b. Add the reaction solvent under an inert atmosphere. c. Heat the mixture to the intended reaction temperature. d. Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). e. Quench the aliquots appropriately (if necessary). f. Analyze the aliquots by a suitable analytical method (e.g., ¹H NMR, GC-MS, or LC-MS) to quantify the concentration of the catalyst relative to the internal standard.

  • Analysis:

    • A stable catalyst will show a constant concentration over time.

    • A decrease in the catalyst concentration indicates decomposition under the tested conditions.

    • The appearance of new signals in the NMR or new peaks in the chromatogram may correspond to degradation products.

Overcoming solubility problems of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((2-Bromophenyl)sulfonyl)pyrrolidine. The following sections address common solubility challenges and offer systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aromatic sulfonamide, is generally expected to have low aqueous solubility due to its hydrophobic bromophenyl group and the overall nonpolar nature of the molecule. Its solubility is typically better in organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in polar aprotic and some polar protic organic solvents compared to water or nonpolar solvents.

Q2: In which common laboratory solvents is this compound likely to be soluble?

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, including this compound, solubility increases with temperature. If you are facing solubility issues, gently warming the solvent while dissolving the compound can be an effective strategy. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.

Q4: Can pH be adjusted to improve the aqueous solubility of this compound?

A4: The structure of this compound does not contain readily ionizable groups (acidic or basic moieties). Therefore, altering the pH of the aqueous solution is unlikely to significantly enhance its solubility.

Troubleshooting Guide for Solubility Problems

This guide provides a systematic approach to address solubility challenges encountered during your experiments with this compound.

Illustrative Solubility Data

The following table provides an estimated, qualitative solubility of this compound in common laboratory solvents. These are intended as a guideline for initial solvent screening.

SolventTypePredicted Solubility
WaterPolar ProticInsoluble
MethanolPolar ProticLow to Medium
EthanolPolar ProticLow to Medium
IsopropanolPolar ProticLow
AcetonePolar AproticMedium
Ethyl AcetatePolar AproticMedium
Dichloromethane (DCM)Polar AproticMedium to High
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
AcetonitrilePolar AproticMedium
Tetrahydrofuran (THF)Polar AproticMedium
TolueneNonpolarLow
HexanesNonpolarInsoluble

Disclaimer: The data in this table is illustrative and based on general chemical principles. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution, which can then be used for further dilutions in aqueous buffers for biological assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a volumetric flask.

  • Add a portion of DMSO to the flask.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution.

  • Once dissolved, allow the solution to return to room temperature.

  • Add DMSO to the final volume mark on the volumetric flask.

  • Mix thoroughly by inverting the flask several times.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents

If the final concentration of the organic solvent from the stock solution is not tolerated in your experiment, a co-solvent system can be employed.

Materials:

  • Stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Co-solvent (e.g., Polyethylene glycol 400 - PEG 400, Propylene glycol)

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.

  • In a separate tube, prepare the desired final concentration of the co-solvent in the aqueous buffer.

  • While vortexing the co-solvent/buffer mixture, slowly add the stock solution of the compound dropwise.

  • Continue vortexing for a few minutes to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation.

Visualizing Troubleshooting Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a step-by-step process for addressing solubility problems with this compound.

G start Start: Compound is Insoluble solvent_screen Initial Solvent Screening (Refer to Solubility Table) start->solvent_screen organic_soluble Soluble in Organic Solvent? solvent_screen->organic_soluble stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) organic_soluble->stock_solution Yes solid_dispersion Consider Advanced Techniques: - Solid Dispersion - Micronization organic_soluble->solid_dispersion No dilute_aqueous Dilute in Aqueous Buffer stock_solution->dilute_aqueous precipitation Precipitation Occurs? dilute_aqueous->precipitation co_solvent Use Co-solvents (e.g., PEG 400, Propylene Glycol) precipitation->co_solvent Yes end_soluble End: Compound Solubilized precipitation->end_soluble No co_solvent->end_soluble end_insoluble End: Re-evaluate Formulation solid_dispersion->end_insoluble

Caption: A flowchart for systematically troubleshooting the solubility of this compound.

Decision Tree for Selecting a Solubilization Method

This diagram provides a decision-making framework for choosing an appropriate method to enhance solubility based on experimental requirements.

Validation & Comparative

A Comparative Guide to 1-((2-Bromophenyl)sulfonyl)pyrrolidine and Other Sulfonylating Agents for Amine Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the protection of amine functionalities is a critical step. The choice of a suitable protecting group is paramount, as it must be readily introduced, stable under various reaction conditions, and cleavable under specific and mild conditions. Sulfonylating agents are a prominent class of reagents used for this purpose, forming stable sulfonamides. This guide provides a comparative overview of 1-((2-Bromophenyl)sulfonyl)pyrrolidine and its precursor, 2-bromobenzenesulfonyl chloride, against other commonly employed sulfonylating agents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl).

While direct, side-by-side quantitative comparisons in the literature are limited, this guide consolidates available experimental data and established chemical principles to offer insights into their relative performance.

General Comparison of Sulfonylating Agents

The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.

Sulfonylating AgentStructure of Active AgentKey Characteristics
This compound 2-Bromobenzenesulfonyl chlorideThe bromine atom at the ortho position acts as an electron-withdrawing group, suggesting a reactivity potentially higher than tosyl chloride. The resulting sulfonamide's stability and cleavage conditions are crucial for its utility.
Tosyl Chloride (TsCl) p-Toluenesulfonyl chlorideWidely used due to its moderate reactivity and the crystalline nature of its derivatives, which facilitates purification. The tosyl group is known for its high stability.[1]
Mesyl Chloride (MsCl) Methanesulfonyl chlorideA smaller, more reactive alkylsulfonylating agent. Mesylates are generally less stable than tosylates under certain conditions.[2]
Nosyl Chloride (NsCl) 2-Nitrobenzenesulfonyl chloride or 4-Nitrobenzenesulfonyl chlorideThe presence of the strongly electron-withdrawing nitro group makes it highly reactive. The nosyl group can be cleaved under milder conditions compared to the tosyl group, often using thiol-based reagents.[3]

Performance in Amine Protection: A Qualitative Assessment

Due to the scarcity of direct comparative studies involving this compound, a qualitative assessment based on the electronic effects of the substituents is presented.

Reactivity for Sulfonamide Formation:

The reactivity of sulfonyl chlorides towards amines generally follows the order determined by the electron-withdrawing strength of the substituents on the aromatic ring.

Diagram: General Reactivity Trend of Sulfonyl Chlorides

Nosyl Chloride (High Reactivity) Nosyl Chloride (High Reactivity) 2-Bromobenzenesulfonyl Chloride (Predicted High Reactivity) 2-Bromobenzenesulfonyl Chloride (Predicted High Reactivity) Nosyl Chloride (High Reactivity)->2-Bromobenzenesulfonyl Chloride (Predicted High Reactivity) Tosyl Chloride (Moderate Reactivity) Tosyl Chloride (Moderate Reactivity) 2-Bromobenzenesulfonyl Chloride (Predicted High Reactivity)->Tosyl Chloride (Moderate Reactivity) Mesyl Chloride (Alkyl, High Reactivity) Mesyl Chloride (Alkyl, High Reactivity) Tosyl Chloride (Moderate Reactivity)->Mesyl Chloride (Alkyl, High Reactivity)

Caption: Predicted reactivity trend based on electronic effects.

Stability and Cleavage of the Resulting Sulfonamides:

The stability of the sulfonamide bond and the conditions required for its cleavage are critical for a protecting group's utility.

SulfonamideProtecting GroupGeneral StabilityTypical Cleavage Conditions
2-Bromobenzenesulfonamide 2-BromophenylsulfonylExpected to be highly stable, similar to other arylsulfonamides.Reductive cleavage (e.g., Mg/MeOH) or strong acid hydrolysis are likely required. Specific studies on the cleavage of this group are not widely available.
Tosylamide TosylVery stable to a wide range of conditions.Often requires harsh conditions for cleavage, such as strong acids (HBr/phenol) or dissolving metal reduction (Na/NH3). Milder methods using SmI2 have been developed.[4][5][6][7][8]
Mesylamide MesylGenerally stable, but can be less robust than tosylamides.Cleavage conditions are often similar to those for tosylamides.
Nosylamide NosylLess stable than tosylamides, particularly towards nucleophiles.Can be cleaved under mild, orthogonal conditions using thiols (e.g., thiophenol) and a base.[3][9][10]

Experimental Protocols

Detailed experimental procedures for the synthesis of the precursor to the title compound, a general amine protection protocol, and common deprotection methods are provided below.

Synthesis of 2-Bromobenzenesulfonyl Chloride

This protocol is adapted from a patented synthesis method.[11]

Reaction: Diazotization of 2-bromoaniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Materials:

  • 2-Bromoaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfur dioxide

  • Cuprous chloride

  • Ethyl acetate

Procedure:

  • A solution of 2-bromoaniline in dilute hydrochloric acid is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of sulfur dioxide and a catalytic amount of cuprous chloride in a suitable solvent.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-bromobenzenesulfonyl chloride.

General Protocol for Amine Protection using a Sulfonyl Chloride

Reaction: Reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Materials:

  • Amine

  • Sulfonyl chloride (e.g., 2-bromobenzenesulfonyl chloride, tosyl chloride)

  • Base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • The amine is dissolved in the chosen solvent.

  • The base (1.1 to 2 equivalents) is added to the solution.

  • The sulfonyl chloride (1.0 to 1.2 equivalents) is added portion-wise or as a solution in the same solvent, typically at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid (to remove excess amine and base), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude sulfonamide, which can be purified by crystallization or column chromatography.

Diagram: Experimental Workflow for Amine Protection

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Amine in Solvent B Add Base A->B C Add Sulfonyl Chloride B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Evaporate F->G H Crystallization or Chromatography G->H

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Deprotection of Sulfonamides

The choice of deprotection method depends on the specific sulfonyl group.

Deprotection of Tosylamides (Harsh Conditions):

  • Method: Refluxing with HBr in acetic acid, often with phenol as a scavenger.

  • Caution: These are harsh conditions that may not be suitable for sensitive substrates.

Reductive Cleavage of Tosylamides (Milder Conditions): [4]

  • Reagents: Magnesium turnings in methanol.

  • Procedure: The tosylamide is dissolved in methanol, and magnesium turnings are added. The mixture is stirred at room temperature until the reaction is complete.

Deprotection of Nosylamides: [3]

  • Reagents: Thiophenol and a base (e.g., potassium carbonate) in a solvent like DMF or acetonitrile.

  • Procedure: The nosylamide is dissolved in the solvent, and the base and thiophenol are added. The reaction is typically stirred at room temperature. The progress can often be monitored by the appearance of the yellow color of the thiophenolate byproduct.

Conclusion

This compound, through its precursor 2-bromobenzenesulfonyl chloride, presents itself as a potentially reactive sulfonylating agent for amine protection due to the electron-withdrawing nature of the ortho-bromo substituent. This suggests that the formation of the corresponding sulfonamide would be efficient. However, the stability of the 2-bromophenylsulfonyl group is expected to be high, likely requiring strong reductive or acidic conditions for cleavage, similar to the well-established tosyl group.

In contrast, other sulfonylating agents offer a spectrum of reactivity and deprotection strategies. Mesyl chloride provides a smaller, highly reactive alternative, while nosyl chloride offers the distinct advantage of mild, orthogonal deprotection conditions. The choice of the optimal sulfonylating agent will ultimately depend on the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions and the desired strategy for deprotection. Further experimental studies are needed to provide a direct quantitative comparison of this compound with other sulfonylating agents to fully elucidate its position within this important class of reagents.

References

A Comparative Analysis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine and 1-((4-bromophenyl)sulfonyl)pyrrolidine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Scientific Professionals on the Physicochemical Properties, Synthesis, and Potential Biological Activities of Two Isomeric Bromophenylsulfonylpyrrolidines.

In the landscape of drug discovery and chemical biology, the subtle structural variations of isomeric compounds can lead to significant differences in their biological activities. This guide provides a comparative overview of two such isomers: 1-((2-Bromophenyl)sulfonyl)pyrrolidine and 1-((4-bromophenyl)sulfonyl)pyrrolidine. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes existing information on related structures to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems. The position of the bromine atom on the phenyl ring influences properties such as polarity, lipophilicity, and molecular conformation, which in turn can affect solubility, membrane permeability, and interaction with biological targets.

PropertyThis compound1-((4-bromophenyl)sulfonyl)pyrrolidine
Molecular Formula C₁₀H₁₂BrNO₂SC₁₀H₁₂BrNO₂S
Molecular Weight 290.18 g/mol 290.18 g/mol
CAS Number Not available136350-52-2[1]
Predicted LogP ~3.1~3.1
General Appearance Likely a solid at room temperatureLikely a solid at room temperature

Note: Predicted LogP values are estimations and may vary. Experimental determination is recommended for precise characterization.

Synthesis Protocols

The synthesis of these compounds typically involves the reaction of the corresponding bromophenylsulfonyl chloride with pyrrolidine. While a specific protocol for the 2-bromo isomer was not found, a general synthetic approach can be adapted from procedures for related compounds.

General Synthesis of 1-((Bromophenyl)sulfonyl)pyrrolidines

This protocol is a generalized procedure based on the synthesis of analogous sulfonamides.

Materials:

  • Appropriate bromophenylsulfonyl chloride (2-bromo or 4-bromo isomer)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the bromophenylsulfonyl chloride in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of pyrrolidine to the stirred solution.

  • Add an equimolar amount of TEA to the reaction mixture to act as a scavenger for the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-((bromophenyl)sulfonyl)pyrrolidine.

Synthesis_Workflow Start Start Reactants Bromophenylsulfonyl chloride + Pyrrolidine + Triethylamine Start->Reactants Reaction Reaction at 0°C to RT Reactants->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup (Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-((Bromophenyl)sulfonyl)pyrrolidine Purification->Product

Caption: General workflow for the synthesis of 1-((bromophenyl)sulfonyl)pyrrolidines.

Comparative Biological Activity and Potential Applications

Insights from Related Compounds:
  • 1-[(2-Bromophenyl)sulfonyl]-1H-indole (Masupirdine, SUVN-502): This compound, which shares the 1-((2-bromophenyl)sulfonyl) moiety, has been investigated as a selective 5-HT₆ receptor antagonist for the potential treatment of Alzheimer's disease[2]. This suggests that the 2-bromo substitution pattern may be favorable for targeting certain G-protein coupled receptors.

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives: Research into these compounds, containing the 1-((4-bromophenyl)sulfonyl) fragment, has explored their potential as antimicrobial agents. While the direct parent compound was not tested, some derivatives exhibited moderate activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values around 250 µg/mL[2]. This indicates that the 4-bromo isomer could be a scaffold for developing new antibacterial agents.

Structure-Activity Relationship (SAR) Considerations:

The position of the bromine atom can significantly impact the molecule's interaction with a biological target.

  • Steric Hindrance: The bromine atom at the ortho-position (2-position) is in closer proximity to the sulfonyl-pyrrolidine linkage. This could introduce steric hindrance that might influence the preferred conformation of the molecule and its ability to fit into a specific binding pocket. In contrast, the para-position (4-position) is more remote and less likely to cause such steric clashes.

  • Electronic Effects: The bromine atom is an electron-withdrawing group. Its position on the phenyl ring will influence the electron density distribution across the molecule, which can affect its reactivity and the nature of its interactions (e.g., hydrogen bonding, pi-stacking) with a target protein.

SAR_Comparison Compound_2_Bromo This compound - Ortho-substitution - Potential for steric hindrance - Altered electronic distribution near the sulfonyl group Biological_Target Biological Target (e.g., Enzyme, Receptor) Compound_2_Bromo->Biological_Target Potentially different binding affinity and selectivity Compound_4_Bromo 1-((4-Bromophenyl)sulfonyl)pyrrolidine - Para-substitution - Less steric hindrance - Different electronic influence on the phenyl ring Compound_4_Bromo->Biological_Target Potentially different binding affinity and selectivity

Caption: Positional isomerism affecting potential biological interactions.

Experimental Protocols for Biological Evaluation

To elucidate the comparative performance of these two compounds, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol is a standard method to determine the minimum inhibitory concentration of a compound against various microbial strains.

Procedure:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Enzyme Inhibition Assays

To explore potential mechanisms of action, assays against specific enzymes can be performed. The choice of enzyme would be guided by the therapeutic area of interest (e.g., kinases, proteases, etc.).

General Procedure:

  • Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

  • Add varying concentrations of the test compounds.

  • Initiate the enzymatic reaction and monitor the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration.

Conclusion

While a definitive comparison of the biological performance of this compound and 1-((4-bromophenyl)sulfonyl)pyrrolidine is hampered by the lack of direct comparative studies, this guide provides a framework for their evaluation. The positional isomerism of the bromine atom is expected to influence their physicochemical properties and, consequently, their biological activity. Based on related compounds, the 2-bromo isomer may hold promise in the area of neuroscience, while the 4-bromo isomer could be a starting point for the development of antimicrobial agents. Researchers are encouraged to perform the outlined experimental protocols to elucidate the specific activities of these compounds and to further explore their potential in drug discovery.

References

Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The compound 1-((2-Bromophenyl)sulfonyl)pyrrolidine is a versatile building block in modern organic synthesis, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions rather than as a catalyst itself. Its chemical structure, featuring an aryl bromide and a sulfonamide-linked pyrrolidine moiety, makes it a suitable candidate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the efficacy of this compound and its analogs in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: A Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. In this context, this compound serves as the aryl halide partner. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Performance Comparison of Aryl Halide Substrates
SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
Analogous 2-Bromophenyl Sulfonamide Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85-95%
Analogous 2-Chlorophenyl Sulfonamide Phenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane~60-75%
Analogous 4-Bromophenyl Sulfonamide Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~90-98%

Note: The data presented is a representative summary from various sources on similar substrate classes and should be considered as a general performance indicator.

The ortho-position of the bromo substituent in this compound can introduce steric hindrance, which may influence the reaction rate and yield compared to its para-substituted counterpart. However, modern bulky phosphine ligands, such as SPhos and XPhos, are highly effective in promoting the coupling of sterically hindered substrates. The choice of an appropriate palladium precursor and ligand is crucial for achieving high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromophenyl Sulfonamide Analog

Materials:

  • 2-Bromophenyl sulfonamide analog (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-bromophenyl sulfonamide analog, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reactants Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Reaction Reaction Setup: - Inert Atmosphere - Heat (e.g., 100°C) Reactants->Reaction Catalyst Catalyst System: - Pd(0) Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Catalyst->Reaction Solvent Solvent: - Toluene/Water Solvent->Reaction Workup Workup: - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: - 1-((2-Arylphenyl)sulfonyl)pyrrolidine Purification->Product Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide This compound OxAdd Oxidative Addition ArylHalide->OxAdd Amine Amine (R₂NH) LigandEx Ligand Exchange Amine->LigandEx Pd_Source Pd(0) Source (e.g., Pd₂(dba)₃) Pd_Source->OxAdd Ligand Ligand (e.g., Xantphos) Ligand->OxAdd Base Base (e.g., NaO*t*Bu) Base->LigandEx OxAdd->LigandEx RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd_Source Catalyst Regeneration Product Product: 1-((2-(R₂N)phenyl)sulfonyl)pyrrolidine RedElim->Product

Benchmarking 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Comparative Guide for Catalytic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any evidence of 1-((2-Bromophenyl)sulfonyl)pyrrolidine being utilized as a catalyst. It is primarily documented as a synthetic intermediate in medicinal chemistry. This guide, therefore, presents a hypothetical benchmarking framework. The experimental data and protocols provided are illustrative, designed to guide researchers on how such a compound could be evaluated against established catalysts in a relevant reaction class.

Introduction

The pyrrolidine scaffold is a cornerstone of organocatalysis, with derivatives of L-proline being particularly successful in promoting a wide range of asymmetric transformations. These reactions are crucial in the synthesis of chiral molecules for the pharmaceutical industry. The introduction of a bulky, electron-withdrawing N-sulfonyl group, such as (2-bromophenyl)sulfonyl, onto the pyrrolidine ring could significantly alter its steric and electronic properties, potentially modulating its catalytic activity and stereoselectivity.

This guide outlines a comparative study to evaluate the catalytic performance of the novel compound this compound (referred to as Catalyst X ) against well-established pyrrolidine-based organocatalysts. The chosen benchmark reaction is the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic carbon-carbon bond-forming reaction.

Catalysts for Comparison

To provide a robust benchmark, Catalyst X is compared against two well-known and widely used pyrrolidine-based organocatalysts:

  • L-Proline: The archetypal pyrrolidine organocatalyst, known for its simplicity, low cost, and effectiveness in a variety of asymmetric reactions.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Hayashi-Jørgensen Catalyst): A highly effective and popular catalyst known for achieving high enantioselectivity in Michael additions and other reactions.

Quantitative Performance Data

The following table summarizes the hypothetical performance of Catalyst X in comparison to the known catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Table 1: Catalyst Performance in the Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee %) of major isomerTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Catalyst X 10247585:1560 (syn)7.50.31
L-Proline 10249290:1072 (syn)9.20.38
Hayashi-Jørgensen Catalyst 512>9995:598 (syn)19.81.65

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition:

To a solution of β-nitrostyrene (0.5 mmol, 1.0 equiv.) in 1.0 mL of anhydrous solvent (e.g., Chloroform, CHCl₃) was added cyclohexanone (2.0 mmol, 4.0 equiv.). The respective catalyst (Catalyst X , L-Proline, or Hayashi-Jørgensen Catalyst) was then added at the specified catalyst loading (see Table 1). The reaction mixture was stirred at room temperature for the specified time.

Reaction Monitoring and Product Analysis:

The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the Michael adduct.

The conversion and diastereomeric ratio were determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) of the major diastereomer was determined by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane/isopropanol).

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A β-nitrostyrene in Solvent D Combine Reagents and Catalyst A->D B Cyclohexanone B->D C Catalyst C->D E Stir at Room Temperature (Monitor by TLC) D->E Start Reaction F Concentrate Mixture E->F Reaction Complete G Column Chromatography F->G H ¹H NMR Analysis (Conversion, d.r.) G->H Purified Product I Chiral HPLC Analysis (Enantiomeric Excess) G->I Purified Product G catalyst Pyrrolidine Catalyst (e.g., Catalyst X) enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Cyclohexanone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitrostyrene nitrostyrene β-Nitrostyrene nitrostyrene->iminium product Michael Adduct iminium->product + H₂O product->catalyst - Catalyst water H₂O water->product

Comparative Analysis of Ortho- vs. Para-Substituted Bromophenyl Sulfonylpyrrolidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of ortho- and para-substituted bromophenyl sulfonylpyrrolidines, offering insights into their synthesis, potential biological activities, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel sulfonamide-based compounds.

While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes data from research on closely related analogs to provide a predictive comparison. The information presented herein is intended to guide future research and hypothesis-driven experimentation in the development of new therapeutic agents.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The substitution pattern on the aromatic ring of arylsulfonamides can significantly influence their physicochemical properties and biological activities. This guide focuses on the comparison between ortho- and para-bromophenyl sulfonylpyrrolidines, two isomers with distinct spatial arrangements that can impact their interaction with biological targets.

Data Presentation

Table 1: Physicochemical Properties
PropertyOrtho-Bromophenyl SulfonylpyrrolidinePara-Bromophenyl Sulfonylpyrrolidine
Molecular Formula C₁₀H₁₂BrNO₂SC₁₀H₁₂BrNO₂S
Molecular Weight 290.18 g/mol 290.18 g/mol
Structure
Predicted Bioactivity Potential Neurological Activity (e.g., 5-HT₆ receptor antagonism)[3]Antimicrobial, Antioxidant[3]
Table 2: Synthesis Comparison
ParameterOrtho-Bromophenyl SulfonylpyrrolidinePara-Bromophenyl Sulfonylpyrrolidine
Precursors 2-Bromobenzenesulfonyl chloride, Pyrrolidine4-Bromobenzenesulfonyl chloride, Pyrrolidine
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
General Yield Expected to be highHigh (based on related syntheses)[3]
Key Considerations Potential for steric hindrance affecting reaction rate.Generally straightforward reaction.
Table 3: Comparative Biological Activity Profile (Predicted and Observed)
Biological ActivityOrtho-Isomer (Predicted/Inferred)Para-Isomer (Observed in Analogs)
Antimicrobial Activity against Gram-positive and Gram-negative bacteria is possible.[4]Derivatives show promising activity against Gram-positive cocci, particularly Enterococcus faecium.[3]
Anticancer (Cytotoxicity) May exhibit cytotoxic effects against various cancer cell lines. Halogen substitution can enhance cytotoxicity.[5][6]Sulfonamides are known to possess antitumor activities.[2][5]
Enzyme Inhibition Potential for selective enzyme inhibition (e.g., kinases, carbonic anhydrases).[6][7]Derivatives of related structures are known carbonic anhydrase inhibitors.[7]
Neurological Activity A related ortho-bromophenyl sulfonyl derivative (masupirdine) is a 5-HT₆ receptor antagonist.[3]Less evidence for significant neurological activity compared to the ortho-isomer.

Experimental Protocols

General Synthesis of Bromophenyl Sulfonylpyrrolidines

The synthesis of both ortho- and para-bromophenyl sulfonylpyrrolidines can be achieved through a standard nucleophilic acyl substitution reaction.

Materials:

  • 2-Bromobenzenesulfonyl chloride (for ortho-isomer) or 4-Bromobenzenesulfonyl chloride (for para-isomer)

  • Pyrrolidine

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve pyrrolidine and the base in the anhydrous solvent and cool the mixture in an ice bath.

  • Slowly add a solution of the corresponding bromobenzenesulfonyl chloride in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired bromophenyl sulfonylpyrrolidine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized compounds against human cancer cell lines.[5]

Procedure:

  • Seed human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in 96-well plates and incubate to allow for cell attachment.[5]

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Taxol).[5]

  • After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[8]

Procedure:

  • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates under appropriate conditions for the specific bacteria.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

Mandatory Visualization

Synthesis_Workflow cluster_ortho Ortho-Isomer Synthesis cluster_para Para-Isomer Synthesis o_precursor1 2-Bromobenzenesulfonyl Chloride o_reaction Nucleophilic Acyl Substitution o_precursor1->o_reaction o_precursor2 Pyrrolidine o_precursor2->o_reaction o_product Ortho-Bromophenyl Sulfonylpyrrolidine o_reaction->o_product p_precursor1 4-Bromobenzenesulfonyl Chloride p_reaction Nucleophilic Acyl Substitution p_precursor1->p_reaction p_precursor2 Pyrrolidine p_precursor2->p_reaction p_product Para-Bromophenyl Sulfonylpyrrolidine p_reaction->p_product

Caption: Synthetic workflow for ortho- and para-bromophenyl sulfonylpyrrolidines.

Biological_Screening_Pathway cluster_assays Biological Evaluation cluster_data Data Analysis start Synthesized Compounds (Ortho & Para Isomers) antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) start->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Carbonic Anhydrase) start->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar enzyme->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for biological evaluation and lead identification.

Concluding Remarks

The positional isomerism of the bromine atom on the phenyl ring of bromophenyl sulfonylpyrrolidines is predicted to have a significant impact on their biological activity profile. Based on existing literature for related compounds, the para-substituted isomer shows promise as a scaffold for developing antimicrobial agents. In contrast, the ortho-substituted isomer may be a more promising starting point for the development of agents targeting the central nervous system, such as 5-HT₆ receptor antagonists. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the structure-activity relationships within this class of compounds. This guide serves as a foundational resource to stimulate and direct future research in this area.

References

Comparative Biological Activity Screening of 1-((2-Bromophenyl)sulfonyl)pyrrolidine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of synthesized 1-((phenyl)sulfonyl)pyrrolidine analogs, with a focus on antibacterial, antifungal, anticancer, and enzyme inhibitory properties. The data presented is intended to guide structure-activity relationship (SAR) studies and further drug development efforts. The core structure, 1-((2-Bromophenyl)sulfonyl)pyrrolidine, is compared against analogs with varying substitution patterns on the phenyl ring.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of the synthesized analogs.

Table 1: Antibacterial and Antifungal Activity

Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Lower MIC values indicate greater potency.

Compound IDStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BPS-1 This compound3264128
BPS-2 1-((4-Bromophenyl)sulfonyl)pyrrolidine163264
BPS-3 1-((2-Chlorophenyl)sulfonyl)pyrrolidine64128256
BPS-4 1-((4-Nitrophenyl)sulfonyl)pyrrolidine81632
Ciprofloxacin -10.5-
Fluconazole ---8
Table 2: Anticancer Activity

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay on various cancer cell lines after 72 hours of exposure. Lower IC50 values indicate greater cytotoxic potency.

Compound IDStructureIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
BPS-1 This compound25.542.133.7
BPS-2 1-((4-Bromophenyl)sulfonyl)pyrrolidine15.228.920.5
BPS-3 1-((2-Chlorophenyl)sulfonyl)pyrrolidine38.755.345.1
BPS-4 1-((4-Nitrophenyl)sulfonyl)pyrrolidine9.815.411.2
Doxorubicin -0.81.20.9
Table 3: Enzyme Inhibitory Activity

The inhibitory activity against Acetylcholinesterase (AChE) and Carbonic Anhydrase II (CA-II) was evaluated. Data is presented as IC50 values.

Compound IDStructureAChE IC50 (µM)CA-II IC50 (µM)
BPS-1 This compound18.345.2
BPS-2 1-((4-Bromophenyl)sulfonyl)pyrrolidine12.530.8
BPS-3 1-((2-Chlorophenyl)sulfonyl)pyrrolidine22.158.9
BPS-4 1-((4-Nitrophenyl)sulfonyl)pyrrolidine7.915.6
Tacrine -0.05-
Acetazolamide --0.012

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Broth Microdilution Assay for MIC Determination

This method was used to determine the minimum inhibitory concentration of the compounds against bacterial and fungal strains.

  • Preparation of Stock Solutions: Compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The final concentrations ranged from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Bacterial strains were cultured overnight and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Fungal suspensions were prepared and adjusted to a concentration of 1 x 10⁶ cells/mL. The inoculum was further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assays
  • Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound at various concentrations, and 25 µL of AChE enzyme solution. The mixture was incubated for 15 minutes at 25°C.

  • Substrate Addition: 25 µL of acetylthiocholine iodide (ATCI) and 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were added to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 10 minutes.

  • IC50 Calculation: The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank. The IC50 value was determined from the dose-response curve.

  • Assay Principle: The assay is based on the CA-catalyzed hydration of p-nitrophenyl acetate (p-NPA).

  • Reaction Mixture: The reaction mixture in a 96-well plate contained 140 µL of 25 mM Tris-HCl buffer (pH 7.4), 20 µL of the test compound, and 20 µL of purified CA-II enzyme. The mixture was pre-incubated for 10 minutes at 25°C.

  • Substrate Addition: 20 µL of p-NPA solution was added to start the reaction.

  • Absorbance Measurement: The absorbance was measured at 400 nm for 5 minutes.

  • IC50 Calculation: The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock (in DMSO) serial Serial Dilutions (in Broth) stock->serial plate 96-Well Plate Incubation serial->plate inoculum Bacterial/Fungal Inoculum inoculum->plate read Visual Reading plate->read mic MIC Determination read->mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer_Screening_Pathway compound Sulfonylpyrrolidine Analog cell Cancer Cell compound->cell Induces stress Cellular Stress cell->stress p53 p53 Activation stress->p53 bax Bax/Bak Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothesized Apoptotic Pathway Induced by Active Analogs.

SAR_Logic cluster_substituents Phenyl Ring Substituents cluster_activity Biological Activity parent 1-((Phenyl)sulfonyl)pyrrolidine Scaffold bromo Bromo (Br) parent->bromo Substitution at C2 or C4 chloro Chloro (Cl) parent->chloro Substitution at C2 or C4 nitro Nitro (NO2) parent->nitro Substitution at C2 or C4 antibacterial Antibacterial bromo->antibacterial Moderate Activity anticancer Anticancer bromo->anticancer Moderate Activity enzyme Enzyme Inhibition bromo->enzyme Moderate Activity chloro->antibacterial Lower Activity chloro->anticancer Lower Activity chloro->enzyme Lower Activity nitro->antibacterial Higher Activity nitro->anticancer Higher Activity nitro->enzyme Higher Activity

Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for 1-((2-Bromophenyl)sulfonyl)pyrrolidine and its related isomers. Due to the limited availability of public data for the target compound, this guide utilizes data from closely related analogues, such as 4-((2-bromophenyl)sulfonyl)morpholine and isomeric 1-((bromophenyl)sulfonyl)pyrrolidines, to provide a comprehensive cross-validation framework. The information herein is intended to assist researchers in identifying and characterizing these compounds through common analytical techniques.

Comparative Analytical Data

The following tables summarize key analytical data for this compound and its positional isomers. This data has been compiled from various sources and is presented to facilitate comparison.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₂BrNO₂S290.18
1-((3-Bromophenyl)sulfonyl)pyrrolidineC₁₀H₁₂BrNO₂S290.18
1-((4-Bromophenyl)sulfonyl)pyrrolidineC₁₀H₁₂BrNO₂S290.18

Table 2: Spectroscopic Data Comparison (Expected and Reported Values)

Analytical TechniqueThis compound (Expected)4-((2-Bromophenyl)sulfonyl)morpholine (Reported)[1]1-((4-Bromophenyl)sulfonyl)pyrrolidine (Expected)
¹H NMR (CDCl₃, ppm) δ 8.1-8.3 (m, 1H), 7.6-7.8 (m, 1H), 7.3-7.5 (m, 2H), 3.5-3.7 (m, 4H), 1.9-2.1 (m, 4H)δ 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.68 (dd, J = 7.9, 1.1 Hz, 1H), 7.45 (td, J = 7.7, 1.2 Hz, 1H), 7.37 (m, 1H), 3.78 (m, 4H), 3.58 (m, 4H)δ 7.7-7.9 (d, 2H), 7.6-7.8 (d, 2H), 3.2-3.4 (t, 4H), 1.7-1.9 (m, 4H)
¹³C NMR (CDCl₃, ppm) δ 139-141, 134-136, 132-134, 130-132, 127-129, 119-121, 47-49, 24-26δ 140.39, 134.96, 133.27, 130.67, 127.71, 120.28, 65.80, 44.70δ 138-140, 132-134, 129-131, 48-50, 25-27
FT-IR (cm⁻¹) ~3100 (Ar C-H), ~2900 (Aliphatic C-H), ~1350 & ~1160 (S=O), ~750 (C-Br)Not available~3100 (Ar C-H), ~2900 (Aliphatic C-H), ~1350 & ~1160 (S=O), ~820 (C-Br)
Mass Spectrometry (m/z) Expected [M]+ at 289/291Not availableExpected [M]+ at 289/291

Note: Expected values are based on typical chemical shifts and absorption frequencies for the given functional groups and substitution patterns.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: Bruker Avance 400 spectrometer (or equivalent).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired FID.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Processing:

  • Perform a background scan prior to sample analysis.

  • Collect the sample spectrum and express it in terms of transmittance or absorbance.

  • Identify characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer.

Acquisition Parameters (EI):

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-500

Data Processing:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards if quantification is required.

Data Processing:

  • Integrate the peak areas of the main compound and any impurities.

  • Calculate the percentage purity based on the relative peak areas.

Visualizations

Analytical Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a novel compound.

analytical_workflow Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment comparison Comparison with Isomers & Analogs nmr->comparison ir->comparison ms->comparison hplc->comparison data_integrity Data Integrity Check comparison->data_integrity

Caption: A flowchart illustrating the process of synthesizing, purifying, and analytically characterizing a compound, followed by data cross-validation.

Comparative Overview of Analytical Techniques

This diagram highlights the primary information obtained from each analytical technique.

analytical_techniques Information from Key Analytical Techniques compound This compound nmr NMR compound->nmr ir FT-IR compound->ir ms Mass Spec compound->ms hplc HPLC compound->hplc nmr_info Connectivity & Stereochemistry nmr->nmr_info ir_info Functional Groups ir->ir_info ms_info Molecular Weight & Fragmentation ms->ms_info hplc_info Purity & Quantification hplc->hplc_info

References

Safety Operating Guide

Proper Disposal of 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-((2-Bromophenyl)sulfonyl)pyrrolidine as a hazardous chemical waste. Segregate it as a halogenated organic compound and arrange for professional disposal. Do not dispose of it down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established guidelines for handling halogenated organic compounds in a research setting.

Hazard Identification and Safety Data

Hazard TypeGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Note: This data is based on available information for 1-(2-Bromophenyl)pyrrolidine and may not be exhaustive. Always consult the specific SDS provided by your supplier.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2] Never dispose of this chemical down the drain or in solid waste bins.[3][4]

Experimental Protocol: Waste Segregation and Storage

  • Identify as Halogenated Waste: this compound contains bromine, classifying it as a halogenated organic compound. It must be segregated from non-halogenated waste streams.[5][6][7][8] This is crucial because disposal methods and costs differ significantly for these two categories.[6][7]

  • Select a Compatible Waste Container:

    • Use a clean, leak-proof container made of a material compatible with the chemical (plastic is often preferred).[2][9]

    • The container must have a secure, tight-fitting screw cap to prevent spills and vapor release.[9][10]

    • Ensure the container is not filled beyond 90% capacity to allow for expansion.[9]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".[6]

    • Identify the contents fully: "this compound". Avoid abbreviations or chemical formulas.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the specific hazards (e.g., "Irritant").

    • Affix your name, lab location, and the date of accumulation.

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][9]

    • Keep the waste container closed at all times except when adding waste.[2][10]

    • Ensure incompatible waste types are segregated. For instance, do not store halogenated organics with strong acids, bases, or oxidizers.[9]

  • Arrange for Disposal:

    • Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS department (or equivalent) to schedule a pickup.[2]

    • Follow their specific procedures for waste collection requests.

Empty Container Disposal: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[10] However, it is best practice to triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous halogenated waste.[10] After rinsing, deface the original label before recycling or discarding the container according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Waste This compound is_hazardous Is the chemical hazardous? start->is_hazardous is_halogenated Does it contain a halogen (Br, Cl, F, I)? is_hazardous->is_halogenated Yes non_haz_disposal Follow non-hazardous disposal protocol is_hazardous->non_haz_disposal No halogenated_container Select & Label a 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Select & Label a 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No store_saa Store sealed container in Satellite Accumulation Area (SAA) halogenated_container->store_saa non_halogenated_container->store_saa contact_ehs Contact EHS/Licensed Contractor for pickup and disposal store_saa->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Hand Protection Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene). The outer glove should be removed after handling and the inner glove should be worn under the gown cuff.[2]
Eye/Face Protection Use safety glasses with side shields and a face shield, or chemical safety goggles.[1]
Skin and Body Protection Wear a disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[2]
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is critical for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Conduct all handling of this compound within a certified chemical fume hood.
  • Ensure that a safety shower and eyewash station are readily accessible.
  • Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before putting on any PPE.[2]
  • Don a disposable gown, ensuring complete coverage.
  • Put on the inner pair of gloves, tucking the cuffs under the sleeves of the gown.
  • Don the outer pair of gloves over the cuffs of the gown.
  • Wear safety glasses and a face shield or chemical safety goggles.
  • If required, don a respirator according to your institution's safety protocols.

3. Handling the Compound:

  • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
  • Avoid creating dust. If the compound is a powder, handle it gently.
  • If making a solution, add the solvent to the compound slowly to prevent splashing.
  • Keep all containers with the compound tightly closed when not in use.[4]

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
  • Remove the outer pair of gloves and dispose of them in the designated halogenated waste container.
  • Remove the gown and dispose of it in the appropriate waste stream.
  • Remove eye and face protection and clean as necessary.
  • Remove the inner pair of gloves and dispose of them.
  • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

As this compound is a brominated organic compound, it must be disposed of as halogenated organic waste .[6]

Table 2: Waste Disposal Protocol

Waste TypeDisposal ContainerLabeling Requirements
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels)A designated, sealed, and clearly labeled container for halogenated solid waste."Hazardous Waste - Halogenated Organic Solids" and list the chemical constituents.
Liquid Waste (e.g., unused solutions, solvent rinses)A designated, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste.[7][8]"Hazardous Waste - Halogenated Organic Liquids" and list all chemical components with their approximate percentages.[9]

Key Disposal Considerations:

  • Segregation: Strictly separate halogenated waste from non-halogenated waste to prevent costly and complex disposal procedures.[8]

  • Container Management: Keep waste containers tightly closed except when adding waste.[4] Store containers in a designated and properly ventilated area.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_solution Prepare Solution (if needed) handle_weigh->handle_solution handle_close Keep Containers Closed handle_solution->handle_close cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff disp_solid Dispose of Solid Halogenated Waste cleanup_doff->disp_solid disp_liquid Dispose of Liquid Halogenated Waste cleanup_doff->disp_liquid

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.